(S,S)-CPI-1612
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H26N6O |
|---|---|
分子量 |
450.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)-2-pyridinyl]-2-phenylacetamide |
InChI |
InChI=1S/C27H26N6O/c1-19(21-10-8-20(14-28)9-11-21)15-30-26(22-6-4-3-5-7-22)27(34)32-25-13-12-23(16-29-25)24-17-31-33(2)18-24/h3-13,16-19,26,30H,15H2,1-2H3,(H,29,32,34)/t19-,26+/m1/s1 |
InChI 键 |
SEDFZSHSBUXKAC-BCHFMIIMSA-N |
产品来源 |
United States |
Foundational & Exploratory
(S,S)-CPI-1612: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,S)-CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP). These two highly homologous enzymes are critical transcriptional co-regulators that play a central role in a multitude of cellular processes, including cell growth, differentiation, and survival. Dysregulation of p300/CBP activity is frequently implicated in the pathogenesis of various cancers, making them compelling therapeutic targets. This document provides a comprehensive technical overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the key pathways and processes involved.
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the catalytic HAT activity of p300 and CBP.[1][2][3][4] These enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine (B10760008) residues on histone tails (e.g., H3K18 and H3K27) and other non-histone proteins.[5] This acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure that facilitates gene transcription.
By competitively binding to the acetyl-CoA binding pocket of p300/CBP, this compound prevents this acetylation process.[6] The subsequent reduction in histone acetylation, particularly at H3K18 and H3K27, leads to a more condensed chromatin state at specific gene loci, notably at enhancers and super-enhancers that drive the expression of key oncogenes like MYC.[7] This epigenetic modulation results in the downregulation of oncogenic transcriptional programs, leading to cell cycle arrest and inhibition of tumor cell proliferation.[8][9]
Below is a diagram illustrating the signaling pathway of p300/CBP and the inhibitory action of this compound.
Caption: p300/CBP acetylation pathway and its inhibition by this compound.
Quantitative Data
The potency and efficacy of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound
| Target Enzyme | Assay Type | IC50 (nM) | Reference |
| p300 (HAT domain) | Scintillation Proximity Assay (SPA) | 8.1 | [3] |
| Full-length p300 | Not Specified | <0.5 | [3] |
| Full-length CBP | Not Specified | 2.9 | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Reference |
| JEKO-1 | Mantle Cell Lymphoma | Cell Proliferation | GI50 | <7.9 | [3] |
| HCT-116 | Colorectal Carcinoma | H3K18Ac MSD | EC50 | 14 | [3] |
| ER+ Breast Cancer | Breast Cancer | Growth Inhibition | GI50 | <100 | [6] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| JEKO-1 Xenograft | 0.5 mg/kg, PO, BID | 67% | Concomitant reduction of H3K27Ac in plasma and H3K18Ac in tumor | [3][5] |
| MCF7 Xenograft | Dose-dependent | Significant inhibition of tumor growth | Well-tolerated at effective doses | [6] |
Table 4: Selectivity Profile of this compound
| Target | Activity | Reference |
| Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, GCN5L2 | No inhibitory activity | [5] |
| hERG | Weak activity (IC50 = 10.4 µM) | [3][5] |
| CYP2C8 | Moderate inhibition (IC50 = 1.9 µM) | [3][5] |
| CYP2C19 | Moderate inhibition (IC50 = 2.7 µM) | [3][5] |
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented above.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay quantifies the enzymatic activity of p300/CBP and the inhibitory effect of this compound. A common method is a fluorescence-based or radiometric assay.
Objective: To determine the IC50 of this compound against p300/CBP.
General Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Enzyme and Substrate Addition: To the wells of a microplate, add the HAT enzyme (recombinant p300 or CBP), the histone substrate (e.g., a histone H3 peptide), and varying concentrations of this compound.
-
Initiation of Reaction: Start the reaction by adding the acetyl donor, Acetyl-CoA (often radiolabeled, e.g., with ³H or ¹⁴C, or in a system where the co-product CoA is detected fluorometrically).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction (e.g., by adding acid).
-
Detection:
-
Radiometric: Transfer the reaction mixture to a filter paper, wash away unincorporated [³H]Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence: Measure the fluorescence generated from the reaction of the co-product CoASH with a developer reagent.
-
-
Data Analysis: Plot the percentage of HAT activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
The following diagram illustrates a generalized workflow for an in vitro HAT assay.
Caption: A typical experimental workflow for an in vitro HAT inhibition assay.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Objective: To determine the GI50 (concentration causing 50% growth inhibition) of this compound in cancer cell lines.
Protocol (based on Promega's CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72-96 hours).[1][10][11] Include vehicle-only (e.g., DMSO) and no-cell controls.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[1][11]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[1]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][11]
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Normalize the data to the vehicle-treated cells (100% viability) and plot the percentage of viability against the logarithm of the inhibitor concentration to calculate the GI50 value.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in an animal model.
Objective: To assess the tumor growth inhibition (TGI) by this compound in mice bearing cancer cell-derived xenografts.
General Protocol:
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., JEKO-1, MCF7) into the flank of immunocompromised mice (e.g., nude or NSG mice).[12][13]
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 0.5 mg/kg, orally, twice daily) or vehicle control.[3]
-
Monitoring: Monitor tumor volume (using calipers), body weight, and overall animal health regularly (e.g., twice weekly).[12]
-
Study Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
Pharmacodynamic Analysis: Collect tumors and plasma for biomarker analysis (e.g., measuring H3K18Ac and H3K27Ac levels by Western blot, ELISA, or immunohistochemistry) to confirm target engagement.[3][5]
-
Data Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
Logical Framework of Anti-Cancer Effect
The anti-cancer activity of this compound is a direct consequence of its primary mechanism of action. The logical flow from target engagement to therapeutic outcome is outlined in the diagram below.
References
- 1. ch.promega.com [ch.promega.com]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the Acetyltransferase p300 on Tumour Regulation from the Novel Perspective of Posttranslational Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. scribd.com [scribd.com]
- 12. brd.nci.nih.gov [brd.nci.nih.gov]
- 13. cccells.org [cccells.org]
The Therapeutic Potential of (S,S)-CPI-1612: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,S)-CPI-1612, hereafter referred to as CPI-1612, is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP). These two highly homologous enzymes are critical transcriptional co-regulators implicated in a wide array of cellular processes, and their dysregulation is linked to various diseases, including cancer. CPI-1612 exerts its therapeutic effect by inhibiting the HAT activity of p300/CBP, leading to a reduction in histone acetylation, modulation of gene expression, and subsequent anti-proliferative effects in cancer cells. Preclinical data have demonstrated its efficacy in vitro and in vivo, highlighting its potential as a promising therapeutic agent for oncological indications.
Introduction
The epigenetic landscape plays a pivotal role in regulating gene expression and cellular function. Histone acetyltransferases (HATs) are key enzymes in this regulatory network, responsible for the transfer of acetyl groups to lysine (B10760008) residues on histone tails, a modification that generally leads to a more open chromatin structure and transcriptional activation. The paralogous proteins p300 (E1A binding protein p300) and CBP (CREB-binding protein) are two of the most important HATs, functioning as master transcriptional co-activators that are involved in the regulation of numerous genes critical for cell growth, differentiation, and survival.
Given their central role in transcription, the aberrant activity of p300 and CBP has been implicated in the pathogenesis of several cancers.[1] This has led to the development of small molecule inhibitors targeting their HAT activity as a potential therapeutic strategy. CPI-1612 emerged from medicinal chemistry efforts to develop a potent, selective, and orally bioavailable inhibitor of p300/CBP.[1][2] This document provides a comprehensive technical overview of the therapeutic potential of CPI-1612, summarizing its mechanism of action, preclinical data, and experimental methodologies.
Mechanism of Action
CPI-1612 functions as a direct inhibitor of the HAT activity of p300 and CBP.[3][4] By binding to the active site of these enzymes, it prevents the transfer of acetyl groups from acetyl-CoA to histone and non-histone protein substrates. The primary downstream effect of p300/CBP inhibition is the reduction of acetylation at specific lysine residues on histone H3, notably H3K18Ac and H3K27Ac.[2][4] These histone marks are critical for the regulation of gene expression, and their reduction by CPI-1612 leads to the suppression of target gene transcription, ultimately inhibiting cancer cell proliferation.[5]
Caption: Signaling pathway illustrating the inhibitory effect of CPI-1612 on the p300/CBP-mediated histone acetylation and cancer cell proliferation.
Preclinical Data
In Vitro Potency
CPI-1612 has demonstrated high potency in biochemical and cellular assays.[4][6]
| Assay | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | EP300 HAT | 8.0, 8.1 |
| Biochemical Assay | Full-length EP300 | <0.5 |
| Biochemical Assay | Full-length CBP | 2.9 |
| Cellular Assay (H3K18Ac MSD) | - | 14 |
| Cellular Proliferation Assay | JEKO-1 | <7.9 |
| Cellular Proliferation Assay | MCF7 | <100 |
Data compiled from multiple sources.[3][4][6][7]
In Vivo Efficacy
The anti-tumor activity of CPI-1612 has been evaluated in a JEKO-1 mantle cell lymphoma xenograft model.[2][4][6]
| Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Mouse Xenograft | JEKO-1 | 0.5 mg/kg, oral, twice daily | 67% |
Data from a study where treatment was administered for 4 weeks.[4][6]
Pharmacokinetics
Pharmacokinetic studies have been conducted in several species, demonstrating good oral bioavailability in mice and dogs.[2][6]
| Species | Dose (mg/kg) | Route | T1/2 (h) | Clearance (L/h/kg) | Vss (L/kg) | F (%) |
| Mouse | 1 (IV), 5 (PO) | IV, PO | 0.98 | 3.8 | 2.0 | 79 |
| Rat | 1 (IV), 5 (PO) | IV, PO | 1.2 | 2.6 | 1.8 | 9 |
| Dog | 0.5 (IV), 1 (PO) | IV, PO | 5.5 | 0.42 | 3.7 | 71 |
IV: Intravenous, PO: Oral, T1/2: Half-life, Vss: Volume of distribution at steady state, F: Bioavailability.[2][6]
CPI-1612 has also been shown to be brain-penetrant in mice, with a brain-to-plasma ratio of 0.35 after a single oral dose.[4][6]
Selectivity Profile
CPI-1612 exhibits a favorable selectivity profile with weak activity against the hERG channel and moderate inhibition of CYP2C8 and CYP2C19.[4][6]
| Target | IC50 (µM) |
| hERG | 10.4 |
| CYP2C8 | 1.9 |
| CYP2C19 | 2.7 |
Experimental Protocols
Detailed experimental protocols for the key assays are outlined below, based on publicly available information.
In Vivo Xenograft Study
Caption: A generalized workflow for an in vivo xenograft study to evaluate the efficacy of CPI-1612.
Methodology:
-
Cell Culture: JEKO-1 mantle cell lymphoma cells are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., C57B6) are used for tumor implantation.[6]
-
Tumor Implantation: A suspension of JEKO-1 cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. CPI-1612 is administered orally, typically twice a day.[4][6]
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated group to the vehicle control group.
-
Pharmacodynamic Analysis: At the end of the study, tumor and blood samples can be collected to assess the levels of histone acetylation (e.g., H3K27Ac and H3K18Ac) to confirm target engagement.[4]
Pharmacokinetic Study
Caption: A typical workflow for a pharmacokinetic study of CPI-1612.
Methodology:
-
Animal Models: Studies are conducted in various species such as mice, rats, and dogs.[2][6]
-
Compound Administration: CPI-1612 is administered either intravenously (IV) to determine clearance and volume of distribution, or orally (PO) to assess bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1.0, 2.0, 4.0, and 8.0 hours).[6]
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of CPI-1612 in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (T1/2), clearance (CL), volume of distribution (Vss), and oral bioavailability (F%).
Conclusion
This compound is a highly potent and selective inhibitor of the p300/CBP histone acetyltransferases with demonstrated preclinical anti-tumor activity. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetration, makes it a promising candidate for clinical development. The robust preclinical data package supports the continued investigation of CPI-1612 as a novel therapeutic agent for the treatment of cancers dependent on p300/CBP activity. Further studies are warranted to explore its full therapeutic potential in various oncological and potentially other disease indications.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
(S,S)-CPI-1612: A Technical Overview of a Potent EP300/CBP Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) activity of the homologous proteins EP300 (also known as p300) and CREB-binding protein (CBP).[1] These proteins are crucial transcriptional co-activators that play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins.[2][3] Dysregulation of EP300/CBP activity has been implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.[1][2] this compound, a structurally distinct aminopyridine, emerged from optimization efforts to improve upon earlier EP300/CBP inhibitors, demonstrating enhanced potency and favorable pharmacokinetic properties.[1] This document provides a comprehensive technical guide to the preclinical data and methodologies associated with the characterization of this compound.
Mechanism of Action
EP300 and CBP function as key epigenetic regulators by catalyzing the transfer of an acetyl group from acetyl-CoA to the lysine (B10760008) residues of histones, particularly H3K18 and H3K27.[4][5] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, which leads to a more relaxed chromatin structure.[6] This "open" chromatin state allows for the binding of transcription factors and the recruitment of the basal transcriptional machinery, including RNA polymerase II, thereby promoting gene expression.[3]
This compound exerts its inhibitory effect by competing with the cofactor acetyl-CoA for binding to the HAT domain of EP300 and CBP.[7] By blocking the catalytic activity of these enzymes, this compound prevents the acetylation of their target proteins, leading to a decrease in the expression of genes regulated by EP300/CBP. This has been shown to be particularly effective in cancers where oncogene transcription is dependent on EP300/CBP activity.[2]
Quantitative Data
The following tables summarize the key quantitative metrics for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50 (nM) | Notes |
| EP300 HAT (biochemical assay) | 8.0[8], 8.1[9][10] | |
| Full-length EP300 | <0.5[9][11] | |
| Full-length CBP | 2.9[9][11] | |
| H3K18Ac MSD (cell-based) | 14[9][11] | Meso Scale Discovery assay for histone H3 lysine 18 acetylation. |
| JEKO-1 Cell Proliferation | <7.9[9][11] | Mantle cell lymphoma cell line. |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose | Clearance (L/h/kg) | Vss (L/kg) | T1/2 (h) | F% |
| Mouse | 1 mg/kg IV; 5 mg/kg PO | 3.8 | 2.0 | 0.98 | 79 |
| Rat | 1.0 mg/kg IV; 5.0 mg/kg PO | 2.6 | 1.8 | 1.2 | 9 |
| Dog | 0.5 mg/kg IV; 1.0 mg/kg PO | 0.42 | 3.7 | 5.5 | 71 |
Data from cassette PK experiments.[1]
Table 3: Off-Target Activity of this compound
| Target | IC50 (µM) |
| hERG | 10.4 |
| CYP2C8 | 1.9 |
| CYP2C19 | 2.7 |
| CYP2B6 | 8.2 |
| CYP2C9 | 6.6 |
| CYP3A4 | >50 |
| CYP2D6 | 34 |
| CYP1A2 | >50 |
This compound showed no inhibitory activity against a panel of seven other HATs (Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, and GCN5L2).[1]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound.
In Vitro Assays
1. EP300/CBP Histone Acetyltransferase (HAT) Inhibition Assay (Biochemical)
-
Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of EP300 and CBP.
-
General Procedure:
-
Recombinant EP300 or CBP enzyme is incubated with a histone substrate (e.g., histone H3) and acetyl-CoA in an appropriate assay buffer.
-
This compound is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The level of histone acetylation is quantified. This can be achieved through various methods, such as radioisotope-based assays measuring the incorporation of tritiated acetyl groups, or antibody-based methods like ELISA or Meso Scale Discovery (MSD) that detect the acetylated histone product.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cell-Based Histone Acetylation Assay (H3K18Ac MSD)
-
Objective: To measure the ability of this compound to inhibit EP300/CBP activity within a cellular context.
-
General Procedure:
-
Cells (e.g., MCF-7 breast cancer cells) are seeded in multi-well plates and allowed to adhere.[12]
-
The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 3 hours).[12]
-
Following treatment, the cells are lysed, and the levels of histone H3 acetylated at lysine 18 (H3K18ac) are measured using an MSD assay. This electrochemiluminescence-based platform provides high sensitivity and a wide dynamic range.
-
The results are normalized to the total histone H3 levels or a housekeeping protein to account for variations in cell number.
-
IC50 values are determined by plotting the reduction in H3K18ac levels against the inhibitor concentration.
-
3. Cell Proliferation/Viability Assay
-
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.
-
General Procedure:
-
Cancer cell lines (e.g., JEKO-1, ER+ breast cancer cell lines) are seeded in 96-well plates.[12]
-
The cells are treated with increasing doses of this compound.[12]
-
After a defined incubation period (e.g., 4 days), cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[12]
-
The luminescence signal is read using a plate reader.
-
The half-maximal growth inhibition (GI50) values are calculated from the dose-response curves.
-
In Vivo Assays
1. Xenograft Tumor Growth Inhibition Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
General Procedure:
-
Immunocompromised mice (e.g., Balb/c nude) are subcutaneously implanted with a suspension of cancer cells (e.g., JEKO-1 or MCF7).[1][12]
-
Once the tumors reach a predetermined size, the mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally (PO) at specified doses and schedules (e.g., twice daily).[12]
-
Tumor volumes are measured regularly using calipers.[12]
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
2. Pharmacodynamic (PD) Marker Analysis
-
Objective: To confirm target engagement and measure the biological effect of this compound on histone acetylation in vivo.
-
General Procedure:
-
Following treatment with this compound in a xenograft or non-tumor bearing mouse model, blood and tissue samples (e.g., spleen, tumor) are collected at various time points.[1]
-
Peripheral blood mononuclear cells (PBMCs) can be isolated from the blood.[12]
-
The levels of histone acetylation (e.g., H3K27ac or H3K18ac) in the collected cells or tissues are quantified.[1][12] This can be done using methods such as flow cytometry with specific antibodies against the acetylated histone marks or by preparing tissue lysates for Western blotting or MSD analysis.
-
The reduction in histone acetylation is correlated with the dose and time of this compound administration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving EP300/CBP and a typical experimental workflow for evaluating an EP300/CBP inhibitor like this compound.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 4. Is histone acetylation the most important physiological function for CBP and p300? | Aging [aging-us.com]
- 5. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 6. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biocat.com [biocat.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
The Role of (S,S)-CPI-1612 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,S)-CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP). These enzymes are critical epigenetic regulators that catalyze the acetylation of histone and non-histone proteins, playing a central role in gene transcription and cellular function. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in modulating the epigenetic landscape. We present a compilation of quantitative data from biochemical and cellular assays, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and its Target
This compound is a novel aminopyridine-based compound that acts as a competitive inhibitor of Acetyl-Coenzyme A (Ac-CoA) for the catalytic HAT domain of p300 and CBP.[1][2] By blocking the acetyltransferase activity of these enzymes, CPI-1612 prevents the transfer of acetyl groups to lysine (B10760008) residues on histone tails (e.g., H3K18 and H3K27) and other protein substrates.[1][3][4] This leads to a reduction in histone acetylation at specific genomic loci, altering chromatin structure and modulating gene expression. The inhibition of p300/CBP has shown therapeutic potential in various cancer models, including mantle cell lymphoma and estrogen receptor-positive (ER+) breast cancer.[5][6]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the histone acetyltransferase activity of p300 and CBP.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Biochemical Activity of this compound
| Target Enzyme | Assay Type | IC50 (nM) | Reference(s) |
| EP300 (HAT domain) | SPA | 8.1 | [3][4] |
| Full-length EP300 | <0.5 | [4][7] | |
| Full-length CBP | 2.9 | [4][7] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value (nM) | Reference(s) |
| JEKO-1 | Cell Proliferation | GI50 | <7.9 | [3] |
| JEKO-1 | Histone Acetylation | H3K18Ac MSD EC50 | 14 | [3] |
| MCF7 | Cell Viability | GI50 | <100 | [8] |
| T47D | Cell Viability | GI50 | <100 | [8] |
| ZR751 | Cell Viability | GI50 | <100 | [8] |
Table 3: In Vivo Efficacy of this compound in a JEKO-1 Xenograft Model
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Reference(s) |
| C57B6 mice with JEKO-1 cells | 0.5 mg/kg PO BID | 67% | [1][3][4] |
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference(s) |
| Clearance | 3.8 L/h/kg | 1 mg/kg IV | [1] |
| Volume of Distribution (Vss) | 2.0 L/kg | 1 mg/kg IV | [1] |
| Half-life (T1/2) | 0.98 h | 1 mg/kg IV | [1] |
| Oral Bioavailability (F%) | 79% | 5 mg/kg PO | [1] |
| Brain-to-Plasma Ratio | 0.35 | Single oral dose | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
EP300/CBP Histone Acetyltransferase (HAT) Scintillation Proximity Assay (SPA)
This biochemical assay quantifies the acetyltransferase activity of p300/CBP and the inhibitory effect of compounds like CPI-1612.
Methodology:
-
Reaction Mixture: The assay is typically performed in a 96- or 384-well plate. Each well contains the p300 or CBP enzyme, a biotinylated histone peptide substrate, and [3H]-labeled Acetyl-CoA in an appropriate assay buffer.
-
Inhibitor Addition: this compound or other test compounds are added to the wells at various concentrations.
-
Incubation: The reaction is incubated for a defined period (e.g., 60 minutes) to allow for the enzymatic transfer of the radiolabeled acetyl group to the histone substrate.[1]
-
Detection: Streptavidin-coated scintillation proximity assay (SPA) beads are added to the wells. These beads bind to the biotinylated histone peptides. When a radiolabeled acetyl group has been incorporated into the peptide, the proximity of the tritium (B154650) to the scintillant in the bead results in the emission of light, which is measured by a scintillation counter.
-
Data Analysis: The amount of light emitted is proportional to the enzyme activity. The IC50 value for the inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Plating: Cells (e.g., JEKO-1, MCF7) are seeded in opaque-walled 96-well plates and allowed to adhere or stabilize.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours for JEKO-1, 4 days for MCF7).[1][9]
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well. The plate is then mixed on an orbital shaker for approximately 2 minutes to induce cell lysis.
-
Incubation: The plate is incubated at room temperature for about 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ATP present and, therefore, to the number of viable cells.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in an animal model.
Methodology for JEKO-1 Mantle Cell Lymphoma Xenograft Model:
-
Cell Implantation: JEKO-1 cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., C57B6).[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered orally, typically twice daily (BID), at a specified dose (e.g., 0.5 mg/kg).[1]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors and tissues can be harvested for pharmacodynamic analysis (e.g., measurement of H3K18Ac and H3K27Ac levels).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the vehicle control group.
Methodology for MCF7 ER+ Breast Cancer Xenograft Model:
-
Cell Implantation: MCF7 cells are implanted subcutaneously into the flank of female immunodeficient mice (e.g., Balb/c nude).[9] Estrogen supplementation is required for MCF7 tumor growth.
-
Tumor Growth and Treatment: Similar to the JEKO-1 model, once tumors are established, mice are treated with this compound or vehicle.
-
Pharmacodynamic Analysis: Peripheral blood mononuclear cells (PBMCs) can be isolated from blood samples to assess target engagement by measuring H3K27ac levels via flow cytometry or other methods.[9]
Analysis of Histone Acetylation
Meso Scale Discovery (MSD) Assay for H3K18Ac:
This is a sensitive immunoassay for the quantitative measurement of histone H3 acetylated at lysine 18.
Methodology:
-
Cell Lysis: Cells treated with this compound are lysed to extract nuclear proteins.
-
Assay Plate: The lysate is added to a multi-well plate pre-coated with a capture antibody specific for total histone H3.
-
Detection: A detection antibody specific for H3K18ac, labeled with an electrochemiluminescent reporter, is added.
-
Measurement: Upon electrical stimulation, the reporter emits light, which is measured by an MSD instrument. The intensity of the light is proportional to the amount of H3K18ac.
-
Data Analysis: The EC50 value is determined from the dose-response curve of CPI-1612 concentration versus H3K18ac levels.
In Vivo H3K27Ac Reduction in PBMCs:
This method assesses the pharmacodynamic effect of CPI-1612 in vivo.
Methodology:
-
Blood Collection: Blood samples are collected from mice at various time points after oral administration of CPI-1612.
-
PBMC Isolation: PBMCs are isolated from the blood using density gradient centrifugation.
-
Analysis: The levels of H3K27ac in the PBMCs are quantified, for example, by flow cytometry or western blotting, to determine the extent and duration of target engagement.[1]
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of p300/CBP in histone acetylation and gene transcription, and how this is inhibited by this compound.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that targets the epigenetic regulatory enzymes p300 and CBP. Its high potency, selectivity, and oral bioavailability make it a promising candidate for further investigation in cancer and other diseases driven by aberrant histone acetylation. This technical guide provides a comprehensive resource for researchers and drug developers working with this compound, offering key data and detailed methodologies to facilitate further studies into its role in epigenetic regulation.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
On-Target Effects of (S,S)-CPI-1612: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 (p300) and CREB-binding protein (CBP).[1][2] These two highly homologous enzymes are critical transcriptional co-regulators involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of EP300/CBP activity has been implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1] This technical guide provides an in-depth overview of the on-target effects of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as an acetyl-CoA competitive inhibitor of the HAT activity of EP300 and CBP.[1] By binding to the acetyl-CoA binding pocket of these enzymes, CPI-1612 prevents the transfer of acetyl groups to histone and non-histone protein substrates. The primary on-target effect of this inhibition is the reduction of histone acetylation at specific lysine (B10760008) residues, most notably H3K27 and H3K18.[3] These histone marks are crucial for enhancer and promoter activation, and their reduction leads to the downregulation of gene transcription, ultimately impacting cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, demonstrating its potent and selective inhibitory activity.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| EP300 HAT Domain | Scintillation Proximity Assay (SPA) | 8.0 | [2] |
| Full-Length EP300 | Biochemical Assay | <0.5 | [3][4] |
| Full-Length CBP | Biochemical Assay | 2.9 | [3][4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 / EC50 (nM) | Reference |
| JEKO-1 (Mantle Cell Lymphoma) | Cell Viability | Growth Inhibition | <7.9 | [5] |
| JEKO-1 | H3K18Ac MSD | Histone Acetylation | 14 | [3][5] |
| HCT-116 | Cell Viability | Growth Inhibition | 14 | |
| LP-1 | Cell Viability | Growth Inhibition | ||
| MCF7 (Breast Cancer) | Cell Viability (CellTiter-Glo) | Growth Inhibition | ~25 |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Dosing Regimen | Endpoint | Result | Reference |
| JEKO-1 | 0.5 mg/kg, PO, BID | Tumor Growth Inhibition (TGI) | 67% | [3] |
| JEKO-1 | 0.5 mg/kg, PO, BID | H3K27Ac Reduction | Significant reduction in plasma | [3] |
| JEKO-1 | 0.5 mg/kg, PO, BID | H3K18Ac Reduction | Significant reduction in tumor | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's on-target effects.
EP300/CBP Histone Acetyltransferase (HAT) Scintillation Proximity Assay (SPA)
This biochemical assay is used to determine the enzymatic activity of EP300/CBP and the inhibitory potential of compounds like CPI-1612.
Principle: The assay measures the transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA to a biotinylated histone peptide substrate. The biotinylated peptide is captured by streptavidin-coated SPA beads. When the radiolabeled acetylated peptide is in close proximity to the scintillant in the beads, it emits light that is detected by a scintillation counter. Inhibition of HAT activity results in a decreased signal.
Materials:
-
Recombinant EP300 or CBP HAT domain
-
Biotinylated histone H3 or H4 peptide substrate
-
[3H]-acetyl-CoA
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.1% BSA)
-
384-well microplates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 10 µL of a solution containing the EP300/CBP enzyme and the biotinylated histone peptide in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 8 µL of [3H]-acetyl-CoA in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop solution containing streptavidin-coated SPA beads.
-
Incubate for 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Centrifuge the plate briefly.
-
Read the plate on a scintillation counter to measure the luminescence.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (CellTiter-Glo®)
This assay is used to assess the effect of CPI-1612 on the proliferation of cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The reagent causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
JEKO-1 or MCF7 cells
-
Complete culture medium (e.g., RPMI-1640 for JEKO-1, DMEM for MCF7, supplemented with 10% FBS and antibiotics)
-
96-well opaque-walled microplates
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the GI50 values.
In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the anti-tumor efficacy of CPI-1612 in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
JEKO-1 or MCF7 cells
-
Matrigel (optional, can enhance tumor take-rate)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 0.5 mg/kg) or vehicle control via oral gavage twice daily (BID).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and collect tumors and blood for pharmacodynamic analysis.
Pharmacodynamic Analysis of Histone Acetylation
This involves measuring the levels of H3K27ac and H3K18ac in tumor tissue and peripheral blood mononuclear cells (PBMCs) to confirm on-target drug activity.
4.1. Histone Extraction from Tumor Tissue and PBMCs:
Materials:
-
Tumor tissue or isolated PBMCs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Sulfuric acid (0.2 M)
-
Trichloroacetic acid (TCA)
-
Acetone
-
BCA protein assay kit
Protocol:
-
Homogenize tumor tissue or lyse PBMC pellets in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the nuclear proteins.
-
Add sulfuric acid to the supernatant to a final concentration of 0.2 M and incubate on ice for 30 minutes to precipitate histones.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant containing the acid-soluble histones to a new tube.
-
Precipitate the histones by adding TCA to a final concentration of 20%.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed for 10 minutes at 4°C to pellet the histones.
-
Wash the histone pellet with ice-cold acetone.
-
Air-dry the pellet and resuspend in a suitable buffer (e.g., PBS).
-
Determine the protein concentration using a BCA assay.
4.2. Western Blotting for Histone Acetylation:
Materials:
-
Extracted histones
-
SDS-PAGE gels (15% acrylamide (B121943) is recommended for good resolution of histones)
-
PVDF membrane
-
Primary antibodies against H3K27ac, H3K18ac, and total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Separate the extracted histones by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels.
4.3. Flow Cytometry for Histone Acetylation in PBMCs:
Materials:
-
Isolated PBMCs
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against H3K27ac and H3K18ac
-
Flow cytometer
Protocol:
-
Fix and permeabilize the PBMCs according to the manufacturer's protocol for intracellular staining.
-
Incubate the cells with fluorochrome-conjugated anti-H3K27ac and anti-H3K18ac antibodies for 30-60 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of the acetylated histone marks.
Visualizations
The following diagrams illustrate the core signaling pathway affected by this compound and a general experimental workflow.
Caption: EP300/CBP Signaling Pathway and Inhibition by CPI-1612.
Caption: General Experimental Workflow for CPI-1612 Evaluation.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
(S,S)-CPI-1612: A Technical Guide to its Impact on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,S)-CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CREB-binding protein (CBP). These enzymes are critical transcriptional co-regulators that play a central role in gene expression by acetylating histone and non-histone proteins. Dysregulation of EP300/CBP activity is implicated in a variety of diseases, including cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative impact on histone acetylation, and the experimental protocols used to elucidate its effects.
Introduction
Histone acetylation is a key epigenetic modification that influences chromatin structure and gene regulation. The addition of acetyl groups to lysine (B10760008) residues on histone tails, catalyzed by histone acetyltransferases (HATs), is generally associated with a more open chromatin state and transcriptional activation. The paralogous enzymes EP300 and CBP are master HATs that acetylate numerous histone and non-histone proteins, thereby regulating a wide array of cellular processes.
This compound, hereafter referred to as CPI-1612, has emerged as a powerful chemical probe and potential therapeutic agent for targeting aberrant EP300/CBP activity. This document details the preclinical data on CPI-1612's effects on histone acetylation.
Mechanism of Action
CPI-1612 is an acetyl-CoA competitive inhibitor of the HAT activity of EP300 and CBP.[1] By binding to the acetyl-CoA binding pocket of these enzymes, CPI-1612 prevents the transfer of acetyl groups to their histone and non-histone substrates. This leads to a reduction in histone acetylation at specific lysine residues, which in turn can modulate gene expression and cellular function.
References
The Structure-Activity Relationship of (S,S)-CPI-1612: A Deep Dive into a Potent EP300/CBP Histone Acetyltransferase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S,S)-CPI-1612 has emerged as a highly potent, selective, and orally bioavailable inhibitor of the histone acetyltransferases (HATs) EP300 and its paralog CREB-binding protein (CBP).[1][2] These enzymes are critical transcriptional co-regulators implicated in a variety of diseases, including cancer, making them attractive therapeutic targets.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its development, mechanism of action, and the experimental methodologies used for its characterization.
From Indole (B1671886) Lead to Aminopyridine Core: The Evolution of a Potent Inhibitor
The development of CPI-1612 stemmed from a lead optimization effort of an earlier indole-based compound.[1] While the initial lead demonstrated activity, it required improvements in potency, oral bioavailability, solubility, and its off-target profile.[1] A systematic exploration of the SAR led to the replacement of the indole scaffold with an aminopyridine core.[1][2] This key modification resulted in significant enhancements in the compound's pharmacological properties, culminating in CPI-1612 (also referred to as compound 17 in the primary literature).[1][2]
The optimization process involved a thorough investigation of the indole, central benzene, and phenethylamine (B48288) side chain of the initial lead compound. The X-ray cocrystal structure of an early analog with EP300 suggested that the indole primarily acted as a scaffold.[1] This led to the hypothesis that a bicyclic structure was not essential, paving the way for the exploration of aniline (B41778) and amino-heterocyclic amines as replacements, which ultimately led to the discovery of the aminopyridine core.[1]
Mechanism of Action: Competitive Inhibition of EP300/CBP
This compound functions as an acetyl-CoA competitive inhibitor of the HAT domain of EP300 and CBP.[1] By binding to the acetyl-CoA pocket, it prevents the transfer of acetyl groups to histone lysine (B10760008) residues, a critical step in the regulation of gene transcription.[1] The inhibition of EP300/CBP leads to a reduction in the acetylation of key histone marks, such as H3K18Ac and H3K27Ac, which are associated with active gene expression.[1][3] This mechanism underlies the anti-proliferative effects of CPI-1612 observed in various cancer cell lines.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency of this compound
| Assay Target/Cell Line | Assay Type | IC50/EC50 | Reference |
| EP300 HAT (full length) | Biochemical | <0.5 nM | [3][5] |
| EP300 HAT | Biochemical | 8.1 nM | [3] |
| CBP (full length) | Biochemical | 2.9 nM | [3] |
| H3K18Ac Reduction (HCT-116 cells) | Cellular | 14 nM | [3] |
| JEKO-1 Cell Proliferation | Cellular | <7.9 nM | [3] |
| HCT-116 Cell Viability | Cellular | 0.014 µM | [3] |
Table 2: Selectivity and Off-Target Activity of this compound
| Off-Target | Assay Type | IC50 | Reference |
| hERG | Binding | 10.4 µM | [3][5] |
| CYP2C8 | Inhibition | 1.9 µM | [3][5] |
| CYP2C19 | Inhibition | 2.7 µM | [3][5] |
| CYP2B6 | Inhibition | 8.2 µM | [5] |
| CYP2C9 | Inhibition | 6.6 µM | [5] |
| CYP3A4 | Inhibition | >50 µM | [5] |
| CYP2D6 | Inhibition | 34 µM | [5] |
| CYP1A2 | Inhibition | >50 µM | [5] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Dosing | Clearance (L/h/kg) | Vss (L/kg) | T1/2 (h) | F% | Brain-to-Plasma Ratio | Reference |
| Mouse | 1 mg/kg IV; 5 mg/kg PO | 3.8 | 2.0 | 0.98 | 79 | 0.35 | [1][3] |
| Dog | 0.5 mg/kg IV; 1.0 mg/kg PO | 0.42 | 3.7 | 5.5 | 71 | N/A | [1] |
| Rat | 1.0 mg/kg IV; 5.0 mg/kg PO | 2.6 | 1.8 | 1.2 | 9 | N/A | [1] |
Detailed Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.
Biochemical HAT Assays (Scintillation Proximity Assay)
The inhibitory activity of CPI-1612 on the HAT domains of EP300 and CBP was determined using a scintillation proximity assay (SPA). This assay measures the incorporation of a radiolabeled acetyl group from [³H]-acetyl-CoA onto a biotinylated histone H3 peptide substrate.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1% BSA). Prepare serial dilutions of the test compound (CPI-1612) in DMSO.
-
Reaction Mixture: In a 384-well plate, combine the HAT enzyme (recombinant full-length or catalytic domain of EP300 or CBP), biotinylated histone H3 peptide, and the test compound.
-
Initiation of Reaction: Initiate the reaction by adding [³H]-acetyl-CoA.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
Termination and Detection: Terminate the reaction by adding a stop buffer containing streptavidin-coated SPA beads. The biotinylated histone peptide, now radiolabeled if acetylated, binds to the SPA beads.
-
Signal Measurement: When the radiolabeled peptide is in close proximity to the scintillant-impregnated beads, the emitted beta particles from the tritium (B154650) decay excite the scintillant, producing light. The light signal is measured using a microplate scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Histone Acetylation Assay (Meso Scale Discovery)
The cellular potency of CPI-1612 was assessed by measuring the reduction of histone H3 lysine 18 acetylation (H3K18Ac) in a cellular context using a Meso Scale Discovery (MSD) electrochemiluminescence assay.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HCT-116) in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of CPI-1612 for a specified duration (e.g., 2 hours).
-
Cell Lysis: Aspirate the media and lyse the cells directly in the wells using a complete lysis buffer containing protease and phosphatase inhibitors.
-
Assay Plate Preparation: Use MSD plates pre-coated with a capture antibody specific for total Histone H3.
-
Sample Incubation: Add the cell lysates to the MSD plate and incubate to allow the capture of histone H3.
-
Detection: After washing, add a detection antibody specific for the acetylated H3K18 mark, which is conjugated with an electrochemiluminescent label (SULFO-TAG™).
-
Signal Measurement: After another wash step, add MSD Read Buffer and measure the light emission upon electrochemical stimulation using an MSD instrument.
-
Data Analysis: Normalize the H3K18Ac signal to the total H3 signal (or cell number) and calculate the EC50 values by fitting the dose-response curves.
In Vivo Tumor Xenograft Studies
The in vivo efficacy of CPI-1612 was evaluated in a mouse tumor xenograft model using the JEKO-1 mantle cell lymphoma cell line.
Protocol:
-
Cell Implantation: Subcutaneously implant JEKO-1 cells into the flank of immunodeficient mice (e.g., NOD/SCID or Balb/c nude).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.
-
Compound Administration: Administer CPI-1612 orally (PO) at specified doses and schedules (e.g., 0.5 mg/kg twice daily). The vehicle control group receives the formulation without the active compound.
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor tissue and blood samples. Tumor tissue can be analyzed for histone acetylation marks (e.g., H3K18Ac) by methods such as Western blotting or immunohistochemistry. Blood samples can be used to assess H3K27Ac levels in peripheral blood mononuclear cells (PBMCs) by flow cytometry.
-
Data Analysis: Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Conclusion
The development of this compound represents a successful example of structure-based drug design and lead optimization. The strategic replacement of the initial indole scaffold with an aminopyridine core led to a compound with superior potency, selectivity, and pharmacokinetic properties. The detailed characterization through a suite of biochemical, cellular, and in vivo assays has provided a thorough understanding of its mechanism of action and preclinical efficacy. This in-depth technical guide serves as a valuable resource for researchers in the field of epigenetics and drug discovery, providing a solid foundation for further investigation and development of EP300/CBP inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of an EP300 Inhibitor using Structure-based Virtual Screening and Bioactivity Evaluation - Pan - Current Pharmaceutical Design [rjpbr.com]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of a BAZ2A-Bromodomain Hit Compound by Fragment Growing - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of (S,S)-CPI-1612: A Technical Guide for Researchers
Cambridge, MA - In the rapidly evolving landscape of epigenetic drug discovery, the histone acetyltransferase (HAT) inhibitor (S,S)-CPI-1612 has emerged as a highly potent and selective agent targeting the EP300/CBP enzymes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for its application in preclinical research.
This compound, hereafter referred to as CPI-1612, is an orally bioavailable small molecule that has demonstrated significant anti-tumor activity in various cancer models.[1][2] Its mechanism of action centers on the competitive inhibition of the acetyl-CoA binding site of EP300 and CBP, two highly homologous and critical transcriptional co-regulators.[3] Dysregulation of these enzymes is implicated in a multitude of diseases, including cancer, making them attractive therapeutic targets.[2][4][5]
Biochemical and Cellular Potency
CPI-1612 exhibits potent inhibitory activity against the HAT domain of EP300 and the full-length EP300 and CBP proteins. Its efficacy extends to cellular assays, where it effectively suppresses histone acetylation and inhibits the proliferation of cancer cell lines.
| Parameter | Target/Assay | Value | Reference |
| IC50 | EP300 HAT (Scintillation Proximity Assay) | 8.0 nM / 8.1 nM | [1][6] |
| IC50 | Full-length EP300 | <0.5 nM | [6][7] |
| IC50 | Full-length CBP | 2.9 nM | [6] |
| EC50 | H3K18Ac MSD (Meso Scale Discovery) | 14 nM | [8] |
| GI50 | JEKO-1 cell proliferation | <7.9 nM | [6][8] |
| GI50 | ER+ Breast Cancer Cell Lines | <100 nM | [3] |
Selectivity Profile
CPI-1612 demonstrates high selectivity for EP300/CBP over other histone acetyltransferases and exhibits minimal off-target activity in broader safety panels.
| Parameter | Target/Assay | Result | Reference |
| HAT Selectivity | Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, GCN5L2 | No inhibitory activity | [8] |
| Off-Target Screening | Eurofins Safety44 Panel | Minimal activity | [8] |
| hERG Binding Assay | IC50 | 10.4 μM (weak activity) | [6][7] |
| CYP Inhibition | CYP2C8 (IC50) | 1.9 μM (moderate) | [6][7] |
| CYP Inhibition | CYP2C19 (IC50) | 2.7 μM (moderate) | [6][7] |
| CYP Inhibition | CYP3A4, CYP2D6, CYP1A2, CYP2B6, CYP2C9 | >50 μM, 34 μM, >50 μM, 8.2 μM, 6.6 μM | [7] |
In Vivo Efficacy and Pharmacodynamics
CPI-1612 has demonstrated significant tumor growth inhibition in xenograft models and effectively modulates histone acetylation in vivo.
| Parameter | Animal Model | Dose & Regimen | Result | Reference |
| Tumor Growth Inhibition (TGI) | JEKO-1 Mantle Cell Lymphoma Xenograft | 0.5 mg/kg, PO, BID | 67% TGI | [2][6][8] |
| Pharmacodynamics | JEKO-1 Xenograft | 0.5 mg/kg, PO, BID | Reduction of H3K27Ac in plasma and H3K18Ac in tumor | [2][6][8] |
| Tumor Growth Inhibition | MCF7 ER+ Breast Cancer Xenograft | Dose-dependent | Inhibition of tumor growth | [3][9] |
| Pharmacodynamics | C57Black6 Mice (PBMCs) | Oral administration | Dose- and time-dependent reduction of H3K27Ac | [2] |
| Brain Penetrance | CD-1 Mice | Single oral dose | Brain-to-plasma ratio of 0.35 | [6] |
Experimental Protocols
Histone Acetyltransferase (HAT) Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the inhibition of EP300 HAT activity by CPI-1612.
Methodology:
-
Reagents: Recombinant EP300 HAT domain, histone H3 peptide substrate, [3H]-Acetyl-CoA, CPI-1612, and scintillation proximity assay (SPA) beads.
-
Procedure: The reaction is typically performed in a 96- or 384-well plate.
-
CPI-1612 at various concentrations is pre-incubated with the EP300 enzyme and histone substrate in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of [3H]-Acetyl-CoA.
-
After a defined incubation period, the reaction is stopped, and SPA beads are added. These beads are coated with a scintillant and have an affinity for the acetylated histone peptide.
-
When the radiolabeled acetylated peptide binds to the bead, it comes into close enough proximity to excite the scintillant, producing a light signal that is detected by a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Histone Acetylation Assay (Meso Scale Discovery)
This immunoassay quantifies the levels of specific histone acetylation marks in cell lysates.
Methodology:
-
Cell Culture: Plate cells (e.g., JEKO-1, HCT-116) in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of CPI-1612 for a specified time (e.g., 24 hours).
-
Lysis: Lyse the cells using a suitable lysis buffer and determine the protein concentration of the lysates.
-
MSD Assay:
-
MSD plates are pre-coated with a capture antibody (e.g., total histone H3).
-
Cell lysates are added to the wells.
-
A detection antibody specific for the histone mark of interest (e.g., H3K18Ac or H3K27Ac), conjugated to an electrochemiluminescent label (SULFO-TAG), is added.
-
Upon application of an electrical voltage, the SULFO-TAG emits light, and the intensity of the light is proportional to the amount of the specific histone acetylation mark present.
-
The EC50 value is determined by plotting the signal against the inhibitor concentration.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., JEKO-1, MCF7) in 96-well plates.
-
Compound Treatment: After cell attachment, treat with a serial dilution of CPI-1612.
-
Incubation: Incubate the plates for a period of 3 to 5 days.
-
ATP Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
Signaling Pathway and Mechanism of Action
CPI-1612 exerts its effects by inhibiting the acetyltransferase activity of EP300/CBP, leading to a reduction in histone acetylation at key gene regulatory regions. This, in turn, alters gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of EP300/CBP histone acetyltransferases. Its well-defined pharmacological profile, characterized by strong biochemical and cellular potency, high selectivity, and robust in vivo efficacy, establishes it as a valuable tool for investigating the biological roles of EP300/CBP and as a promising candidate for further therapeutic development in oncology and other diseases driven by epigenetic dysregulation. This guide provides a foundational resource for researchers to design and interpret experiments utilizing this powerful chemical probe.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe CPI-1612 | Chemical Probes Portal [chemicalprobes.org]
- 8. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (S,S)-CPI-1612 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP).[1][2] These two highly homologous proteins are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins.[2] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This compound exerts its biological effects by inhibiting the catalytic HAT activity of p300/CBP, leading to a reduction in histone acetylation, particularly at sites such as H3K18 and H3K27, and subsequently modulating the expression of key genes involved in cell proliferation and survival.[3] These application notes provide detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is an orally bioavailable inhibitor that targets the histone acetyltransferase activity of p300 and CBP.[2] By inhibiting these enzymes, this compound prevents the transfer of acetyl groups from acetyl-CoA to lysine (B10760008) residues on histone tails. This leads to a decrease in histone acetylation, a key epigenetic mark associated with active gene transcription. The reduction in histone acetylation, particularly H3K27ac, results in the suppression of oncogenic transcriptional programs, leading to anti-proliferative effects in various cancer cell models.[1]
Caption: Mechanism of this compound Action.
Quantitative Data
The following tables summarize the in vitro inhibitory activities of this compound.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| EP300 (HAT domain) | 8.1 |
| Full-length EP300 | <0.5 |
| Full-length CBP | 2.9 |
Data compiled from publicly available sources.[3]
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| JEKO-1 | Cell Proliferation | <7.9 |
| JEKO-1 | H3K18Ac MSD | 14 |
| ER+ Breast Cancer Cells | Cell Viability | Sub-micromolar |
Data compiled from publicly available sources.[3][4]
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol describes the determination of cell viability in response to treatment with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
Cell line of interest (e.g., JEKO-1, MCF7)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock. Store at -20°C or -80°C for long-term storage.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Caption: Cell Viability Assay Workflow.
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol details the procedure for assessing changes in histone acetylation levels (e.g., H3K18Ac, H3K27Ac) in cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates or larger culture dishes
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K18, anti-acetyl-H3K27, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the acetylated histone levels to the total histone levels.
-
Caption: Western Blot Workflow.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Preparing (S,S)-CPI-1612 for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and administration of (S,S)-CPI-1612 for in vivo animal studies. This compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP, which are critical regulators of gene transcription.[1][2] Due to its therapeutic potential in various diseases, including cancer, robust and reproducible methods for its in vivo evaluation are essential.[2] This guide outlines the necessary steps to formulate this poorly water-soluble compound for effective delivery and summarizes key data from existing studies.
Physicochemical Properties and Solubility
This compound is characterized by its low aqueous solubility, a critical factor to consider when designing in vivo experiments.[1] Understanding its solubility in various solvents is the first step toward developing a suitable formulation for animal administration.
| Property | Value | Source |
| Molecular Weight | 450.54 g/mol | [1] |
| Formula | C₂₇H₂₆N₆O | [1] |
| Water Solubility | Insoluble | [1] |
| DMSO Solubility | 90 mg/mL (199.76 mM) | [1] |
| Ethanol Solubility | 90 mg/mL | [1] |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[1]
In Vivo Formulation Protocols
The poor water solubility of this compound necessitates the use of co-solvents and/or vehicle suspensions for in vivo administration.[3][4][5][6] The choice of formulation can significantly impact drug exposure and, consequently, the observed efficacy and toxicity.[3] Below are established protocols for preparing this compound for oral administration.
Protocol 1: Suspension in a Vehicle Containing PEG300 and Tween-80
This protocol is suitable for achieving a homogeneous suspension for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl) or deionized water (ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, a 50 mg/mL stock solution.[7]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained. Physical methods such as vortexing or brief sonication can be used to aid dissolution.[1]
-
Add Tween-80 to the mixture and mix until clear.
-
Finally, add saline or ddH₂O to the desired final volume and mix to form a homogeneous suspension.[1][7]
-
The final formulation should be used immediately for optimal results.[1]
Example Formulation Composition (for a 1 mL working solution): [1][7]
-
50 µL of 90 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
500 µL of ddH₂O
Protocol 2: Formulation in Corn Oil
This protocol provides an alternative vehicle for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO. For instance, a 15 mg/mL or 50 mg/mL clear stock solution.[1][7]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the appropriate volume of corn oil to achieve the final desired concentration.
-
Mix the solution thoroughly until a uniform suspension is achieved.
-
This mixed solution should be used immediately.[1]
Example Formulation Composition (for a 1 mL working solution): [1]
-
50 µL of 15 mg/mL this compound in DMSO
-
950 µL of corn oil
Pharmacokinetic and Dosing Information
This compound is orally bioavailable and has demonstrated efficacy in preclinical cancer models.[1][2] Pharmacokinetic parameters can vary between species.
| Species | Dose & Route | Bioavailability (F%) | Key Findings | Source |
| Mouse | 5 mg/kg, Oral | 79% | Good oral exposure.[2][7] | [2][7] |
| Rat | 5 mg/kg, Oral | 9% | Limited bioavailability.[2][7] | [2][7] |
| Dog | 1 mg/kg, Oral | 71% | Good oral exposure.[2][7] | [2][7] |
In a JEKO-1 mantle cell lymphoma xenograft model, oral administration of CPI-1612 at a low dose resulted in significant tumor growth inhibition.[1] A dose of 0.5 mg/kg administered orally twice a day for 4 weeks showed 67% tumor growth inhibition.[7] This was accompanied by a reduction of H3K27Ac in plasma and H3K18Ac in the tumor.[7]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the direct inhibition of the histone acetyltransferase activity of EP300 and CBP.[1][2] This leads to a reduction in histone acetylation, particularly at sites like H3K27, which in turn alters gene expression and can inhibit the proliferation of cancer cells.
Caption: Mechanism of action of this compound.
The following diagram illustrates a general workflow for preparing and evaluating this compound in an in vivo animal study.
Caption: General experimental workflow for in vivo studies.
Storage and Stability
Proper storage of this compound and its formulations is crucial to maintain its integrity and activity.
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solutions in Solvent: Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
-
Working Formulations: It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[7]
By following these detailed protocols and considering the provided data, researchers can effectively prepare and utilize this compound for in vivo animal studies, contributing to a better understanding of its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: (S,S)-CPI-1612 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current preclinical data and detailed protocols for the use of (S,S)-CPI-1612, a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP, in combination with other cancer therapies. The information is intended to guide researchers in designing and executing experiments to explore the synergistic potential of this compound in various cancer models.
Introduction
This compound, hereafter referred to as CPI-1612, is a highly potent, orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) activity of the paralogous transcriptional co-activators EP300 (p300) and CREBBP (CBP).[1][2][3][4][5][6] These co-activators play a critical role in regulating the expression of a wide range of genes involved in cell growth, proliferation, and differentiation by acetylating histone and non-histone proteins.[4] Dysregulation of p300/CBP activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[4] CPI-1612 has demonstrated single-agent efficacy in preclinical cancer models, including mantle cell lymphoma and ER+ breast cancer.[4][6]
The rationale for combining CPI-1612 with other anti-cancer agents stems from its potential to synergistically inhibit tumor growth and overcome resistance mechanisms. By modulating the epigenetic landscape, CPI-1612 can potentially re-sensitize tumors to therapies that rely on specific signaling pathways or DNA repair mechanisms. This document focuses on the preclinical evidence for the combination of CPI-1612 with the selective estrogen receptor degrader (SERD) fulvestrant (B1683766) in estrogen receptor-positive (ER+) breast cancer.
Quantitative Data Summary
The following table summarizes the key quantitative data from a preclinical study evaluating the combination of CPI-1612 and fulvestrant in an ER+ breast cancer xenograft model.
| Parameter | Vehicle | CPI-1612 (0.25 mg/kg, PO, BID) | Fulvestrant (1 mg/kg, SC, QW) | CPI-1612 + Fulvestrant |
| Tumor Growth Inhibition (TGI) at study endpoint | - | Not statistically significant vs. vehicle | Significant vs. vehicle | Enhanced efficacy compared to Fulvestrant alone |
| H3K27 Acetylation in PBMCs (Geometric Mean Fluorescence Intensity) | Baseline | Dose-dependent reduction | Not reported | Significant reduction |
| MYC Expression in Tumors (relative to vehicle) | 1.0 | Not reported in combination context | Not reported in combination context | Significant reduction |
Note: P-values for the difference between Fulvestrant and the combination of CPI-1612 + Fulvestrant at the study endpoint were reported as statistically significant.[2]
Signaling Pathway and Experimental Workflow Diagrams
Estrogen Receptor Signaling and p300/CBP Co-activation
Caption: ER signaling pathway and points of intervention for Fulvestrant and CPI-1612.
In Vivo Xenograft Study Workflow
Caption: Workflow for the in vivo combination study of CPI-1612 and Fulvestrant.
Experimental Protocols
In Vivo Combination of CPI-1612 and Fulvestrant in an ER+ Breast Cancer Xenograft Model
This protocol is based on the methodology described in the study by Conery et al.[2]
1. Cell Culture and Implantation:
-
Culture MCF7 human breast cancer cells in appropriate media.
-
Implant MCF7 cells subcutaneously into the flanks of female Balb/c nude mice.
2. Animal Grouping and Treatment:
-
Once tumors are established, randomize mice into four treatment groups (n=6-8 per group):
- Vehicle Control: Administer the appropriate vehicle for both CPI-1612 (e.g., oral gavage) and fulvestrant (e.g., subcutaneous injection).
- This compound Monotherapy: Administer CPI-1612 at 0.25 mg/kg via oral gavage, twice daily (PO, BID).
- Fulvestrant Monotherapy: Administer fulvestrant at 1 mg/kg via subcutaneous injection, once weekly (SC, QW).
- Combination Therapy: Administer both CPI-1612 and fulvestrant as described above.
-
Treat animals for a total of 21 days.
3. Tumor Volume Measurement:
-
Measure tumor volumes using calipers at regular intervals throughout the 21-day treatment period.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
4. Pharmacodynamic (PD) Analysis - H3K27 Acetylation in PBMCs:
-
At the end of the study, collect blood samples from each mouse.
-
Isolate peripheral blood mononuclear cells (PBMCs).
-
Fix and stain the PBMCs for Fluorescence-Activated Cell Sorting (FACS) analysis.
-
Quantify the level of H3K27 acetylation using the geometric mean fluorescence intensity (gMFI).
5. Pharmacodynamic (PD) Analysis - Gene Expression in Tumors:
-
At the study endpoint, excise tumors from the mice.
-
Isolate total mRNA from the tumor tissue.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to analyze the expression of target genes, such as MYC.
-
Normalize gene expression to a housekeeping gene (e.g., ACTB).
RNA Sequencing (General Protocol)
For a more comprehensive understanding of the transcriptional changes induced by the combination therapy, RNA sequencing can be performed on tumor samples or cell lines.
1. Sample Preparation:
-
Treat cancer cell lines (e.g., MCF7, T47D, ZR751) with CPI-1612, fulvestrant, the combination, or vehicle for a specified duration (e.g., 6 hours to capture early transcriptional events).[1]
-
Isolate total RNA from the cells or tumor tissue using a suitable kit.
2. Library Preparation:
-
Prepare RNA sequencing libraries using a commercial kit (e.g., TruSeq RNA Sample Preparation Kit).
-
This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
3. Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
4. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes and pathways affected by the different treatments.
Chromatin Immunoprecipitation (ChIP) for H3K27ac (General Protocol)
To directly assess the impact of CPI-1612 on histone acetylation at specific genomic loci, a ChIP assay can be performed.
1. Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K27ac.
-
Use protein A/G beads to pull down the antibody-histone-DNA complexes.
3. Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated chromatin from the beads.
4. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA.
5. Analysis:
-
Analyze the purified DNA by quantitative PCR (ChIP-qPCR) to determine the enrichment of H3K27ac at specific gene promoters or enhancers.
-
Alternatively, perform ChIP-sequencing (ChIP-seq) for a genome-wide analysis of H3K27ac occupancy.
Future Directions and Other Potential Combinations
While robust preclinical data for CPI-1612 in combination with other agents is still emerging, the mechanism of action suggests several promising avenues for future research:
-
Prostate Cancer: Given the role of p300/CBP in androgen receptor (AR) signaling, combining CPI-1612 with AR-targeted therapies like enzalutamide or abiraterone is a logical next step. This could be particularly relevant in castration-resistant prostate cancer (CRPC) where AR signaling remains a key driver of disease progression.
-
PARP Inhibitors: p300/CBP have been implicated in DNA damage repair pathways. Combining CPI-1612 with PARP inhibitors (e.g., olaparib) could lead to synthetic lethality in tumors with specific DNA repair deficiencies.
-
Chemotherapy: Epigenetic modulation by CPI-1612 may re-sensitize tumors to traditional cytotoxic chemotherapies by altering the expression of genes involved in drug resistance or apoptosis.
Researchers are encouraged to use the protocols and data presented here as a foundation for exploring these and other novel combination strategies for this compound.
References
- 1. AACR Annual Meeting 2024 [acir.org]
- 2. Constellation Pharmaceuticals Initiates Phase 2 Portion of ProSTAR Clinical Trial in Patients with Metastatic Castration-Resistant Prostate Cancer (mCRPC) - BioSpace [biospace.com]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Drug Combo Cuts Death Risk in Advanced Prostate Cancer 40% [cedars-sinai.org]
Application Notes and Protocols for Cell Viability Assays with (S,S)-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] These two highly homologous enzymes are critical transcriptional co-regulators involved in a wide array of cellular processes, including cell growth, differentiation, and survival. By inhibiting the catalytic HAT domain of p300/CBP, this compound prevents the acetylation of histone and non-histone protein substrates. This leads to the modulation of gene expression programs that are crucial for the proliferation and survival of certain cancer cells.[2] Consequently, this compound has emerged as a valuable tool for studying the biological functions of p300/CBP and as a potential therapeutic agent in oncology.
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the number of viable cells in culture. The assay quantifies ATP, an indicator of metabolically active cells.[3] The amount of ATP is directly proportional to the number of viable cells, and the luminescent signal generated is a reliable measure of cell viability. This application note provides detailed protocols for assessing the effect of this compound on the viability of both adherent and suspension cancer cell lines using the CellTiter-Glo® assay.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the histone acetyltransferase activity of p300 and CBP. This inhibition prevents the transfer of acetyl groups from acetyl-CoA to lysine (B10760008) residues on histone tails (e.g., H3K18 and H3K27) and other proteins. Histone acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. By blocking this process, this compound can lead to the downregulation of genes essential for cancer cell proliferation and survival.
Caption: p300/CBP Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in various cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |
| JeKo-1 | Mantle Cell Lymphoma | CellTiter-Glo | GI50 | <0.0079 | [1] |
| LP-1 | Multiple Myeloma | Fluorescence | GI50 | 0.005 | [1] |
| HCT-116 | Colorectal Carcinoma | Meso Scale Discovery | EC50 (H3K18Ac reduction) | 0.014 | [1] |
| ER+ Breast Cancer Cell Lines | Breast Cancer | CellTiter-Glo | GI50 | <0.1 |
Experimental Protocols
General Workflow for Cell Viability Assay
The general workflow for assessing the impact of this compound on cell viability using the CellTiter-Glo® assay involves cell seeding, compound treatment, incubation, and signal detection.
Caption: General workflow for a CellTiter-Glo® cell viability assay.
Protocol 1: Adherent Cell Line (e.g., MCF-7)
This protocol is suitable for adherent cell lines such as the estrogen receptor-positive (ER+) breast cancer cell line MCF-7.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture-treated plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count MCF-7 cells.
-
Resuspend cells in complete growth medium to a final concentration that will result in approximately 15,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., a 10-point dose-response curve ranging from 1 nM to 10 µM).
-
Prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 96 hours (4 days) at 37°C in a humidified 5% CO₂ incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence (medium only wells) from all experimental wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration and fit a dose-response curve to determine the GI50 or IC50 value.
-
Protocol 2: Suspension Cell Line (e.g., JeKo-1)
This protocol is suitable for suspension cell lines such as the mantle cell lymphoma cell line JeKo-1.
Materials:
-
JeKo-1 cells
-
Complete growth medium (e.g., RPMI-1640 with 20% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well white, solid-bottom tissue culture-treated plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Count JeKo-1 cells and determine viability.
-
Resuspend the cells in complete growth medium to a final concentration that will result in approximately 30,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., a 10-point dose-response curve ranging from 1 nM to 10 µM).
-
Prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control to the wells.
-
-
Incubation:
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence (medium only wells) from all experimental wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration and fit a dose-response curve to determine the GI50 or IC50 value.
-
Conclusion
The protocols outlined in this application note provide a framework for assessing the in vitro efficacy of this compound in both adherent and suspension cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. These methods can be adapted for other cell lines and similar small molecule inhibitors targeting the p300/CBP pathway. The robust and sensitive nature of the CellTiter-Glo® assay makes it an ideal tool for characterizing the anti-proliferative effects of compounds like this compound in a high-throughput manner, thereby facilitating drug discovery and development efforts in oncology.
References
Application Notes and Protocols for Detecting H3K27ac Changes Induced by (S,S)-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify changes in histone H3 lysine (B10760008) 27 acetylation (H3K27ac) in response to treatment with (S,S)-CPI-1612, a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP. This document outlines the signaling pathway, a complete experimental workflow from cell culture to data analysis, and expected outcomes, including a representative data summary. The provided protocols and diagrams are intended to guide researchers in accurately assessing the pharmacodynamic effects of CPI-1612 on this key epigenetic modification.
Introduction
The acetylation of histone H3 at lysine 27 (H3K27ac) is a critical epigenetic mark associated with active enhancers and promoters, playing a pivotal role in gene transcription regulation. The histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP) are the primary enzymes responsible for depositing this mark. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer.
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the catalytic activity of p300 and CBP.[1][2][3] By inhibiting these "writer" enzymes, CPI-1612 is expected to decrease global and locus-specific levels of H3K27ac, thereby modulating gene expression. Western blotting is a robust and widely used technique to measure changes in the global levels of H3K27ac in cells treated with inhibitors like CPI-1612.
Signaling Pathway and Mechanism of Action
The histone acetyltransferases p300 and CBP transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. Specifically, acetylation of H3K27 neutralizes the positive charge of the lysine residue, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure. This accessible chromatin allows for the binding of transcription factors and the recruitment of the transcriptional machinery, ultimately leading to gene activation.
This compound acts as a competitive inhibitor of the HAT activity of p300/CBP, preventing the acetylation of H3K27.[1] This leads to a reduction in H3K27ac levels, a more condensed chromatin state at specific gene regulatory regions, and subsequent repression of target gene transcription.
Caption: Mechanism of this compound Action.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a Western blot experiment to assess H3K27ac levels in MCF-7 cells treated with this compound.
Part 1: Cell Culture and Treatment
-
Cell Line: Human breast cancer cell line MCF-7.
-
Culture Conditions: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
CPI-1612 Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A dose-response experiment is recommended.
-
Treatment: When cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 8 nM, 40 nM, 200 nM, 1 µM, 5 µM) or a vehicle control (DMSO).[4]
-
Incubation: Incubate the treated cells for 3 hours at 37°C.[4]
Part 2: Histone Extraction (Acid Extraction Method)[5][6]
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold PBS to each well, scrape the cells, and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Pelleting: Centrifuge the cells at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Hypotonic Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂) and incubate on ice for 30 minutes with gentle rotation.
-
Nuclei Pelleting: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H₂SO₄ or 0.2 M HCl and incubate on a rotator for 1 hour at 4°C.
-
Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Protein Precipitation: Transfer the supernatant (which contains the histones) to a new pre-chilled tube and add 8 volumes of ice-cold acetone. Precipitate overnight at -20°C.
-
Histone Pelleting: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the histone pellet with ice-cold acetone.
-
Drying and Resuspension: Air-dry the pellet and resuspend it in sterile water.
-
Quantification: Determine the protein concentration using a Bradford or BCA protein assay.
Part 3: Western Blotting
-
Sample Preparation: Mix the extracted histones with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 10-20 µg) per lane onto a 15% SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Anti-H3K27ac antibody: Dilute as recommended by the manufacturer (typically 1:1000 - 1:2000).
-
Anti-Total Histone H3 antibody: Dilute as recommended (typically 1:5000 - 1:10000) to use as a loading control.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3K27ac signal to the total Histone H3 signal for each sample.
Caption: Western Blot Experimental Workflow.
Data Presentation
The results of the Western blot analysis can be presented both qualitatively with a representative blot image and quantitatively in a summary table. The quantitative data should be expressed as the normalized intensity of the H3K27ac band relative to the vehicle control.
Table 1: Dose-Dependent Effect of this compound on H3K27ac Levels in MCF-7 Cells
| This compound Concentration | Normalized H3K27ac Intensity (relative to Vehicle) | Percent Reduction in H3K27ac |
| Vehicle (DMSO) | 1.00 | 0% |
| 8 nM | 0.85 | 15% |
| 40 nM | 0.60 | 40% |
| 200 nM | 0.30 | 70% |
| 1 µM | 0.10 | 90% |
| 5 µM | < 0.05 | > 95% |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Caption: Logical Flow of CPI-1612's Effect.
Conclusion
This document provides a comprehensive guide for assessing the cellular activity of this compound by monitoring changes in H3K27ac levels via Western blot. The detailed protocols and illustrative diagrams offer a framework for researchers to robustly evaluate the pharmacodynamic effects of p300/CBP inhibitors. Adherence to these methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the biological consequences of p300/CBP inhibition in various research and drug development contexts.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay after (S,S)-CPI-1612 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP).[1][2][3] These two highly homologous proteins are critical transcriptional co-activators that play a central role in regulating gene expression by acetylating histone proteins and other transcription factors.[3] The acetylation of histone lysine (B10760008) residues, particularly H3K27ac and H3K18ac, is a key epigenetic mark associated with active enhancers and promoters.[3][4] By inhibiting the HAT activity of p300/CBP, this compound leads to a global decrease in these activating histone marks, resulting in the downregulation of gene expression programs involved in various diseases, including cancer.[5][6]
Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide landscape of histone modifications.[7][8][9] This application note provides a detailed protocol for performing a ChIP assay to study the effects of this compound on histone acetylation marks. By comparing the ChIP profiles of this compound-treated cells with vehicle-treated controls, researchers can identify the specific genomic loci where p300/CBP activity is crucial and how its inhibition alters the epigenetic landscape.
Principle of the Method
The experimental workflow involves treating cultured cells with this compound to inhibit p300/CBP HAT activity. Subsequently, a standard ChIP protocol is employed to capture and quantify changes in specific histone acetylation marks, such as H3K27ac and H3K18ac. The key steps include:
-
Cell Treatment: Exposing cells to this compound and a vehicle control.
-
Cross-linking: Using formaldehyde (B43269) to cross-link proteins to DNA in vivo.
-
Chromatin Preparation: Lysing the cells and shearing the chromatin into small fragments.
-
Immunoprecipitation: Using specific antibodies against the histone modification of interest (e.g., anti-H3K27ac) to pull down the associated chromatin fragments.
-
DNA Purification: Reversing the cross-links and purifying the immunoprecipitated DNA.
-
Analysis: Quantifying the enrichment of specific DNA sequences using qPCR or identifying genome-wide changes using next-generation sequencing.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for the ChIP assay.
Caption: Mechanism of this compound action on histone acetylation.
Caption: Experimental workflow for ChIP assay after this compound treatment.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cell line sensitive to p300/CBP inhibition (e.g., JEKO-1, MCF-7).[3][4]
-
This compound: Resuspend in DMSO to a stock concentration of 10 mM. Store at -80°C.
-
Vehicle Control: DMSO.
-
Formaldehyde (37%): Molecular biology grade.
-
Glycine (B1666218): 1.25 M solution.
-
Antibodies:
-
Anti-H3K27ac (ensure it is ChIP-grade)
-
Anti-H3K18ac (ensure it is ChIP-grade)
-
Normal Rabbit IgG (as a negative control)
-
-
Protein A/G Magnetic Beads or Agarose Beads
-
Buffers and Solutions: (Detailed recipes in Appendix)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
Elution Buffer
-
RNase A
-
Proteinase K
-
Protocol
1. Cell Treatment
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound (e.g., 50 nM - 1 µM) or an equivalent volume of DMSO (vehicle control).
-
Incubate for the desired time (e.g., 3-24 hours). The optimal concentration and time should be determined empirically for your cell line.
2. Cross-linking
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
3. Chromatin Preparation
-
Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Pellet the nuclei and resuspend in Nuclear Lysis Buffer.
-
Shear the chromatin to an average size of 200-700 bp using a sonicator. Optimization of sonication conditions is critical for successful ChIP.[10]
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
Save a small aliquot (e.g., 20 µL) of the sheared chromatin as "Input" DNA.
4. Immunoprecipitation
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Add the specific primary antibody (e.g., anti-H3K27ac or IgG) to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Incubate for 2-4 hours at 4°C with rotation.
5. Washing and Elution
-
Pellet the beads and wash sequentially with:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C.
6. Reverse Cross-links and DNA Purification
-
Add NaCl to the eluted ChIP samples and the Input sample to a final concentration of 200 mM.
-
Incubate overnight at 65°C to reverse the cross-links.
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA in nuclease-free water.
7. Analysis
-
ChIP-qPCR: Use primers specific to known target gene promoters or enhancers of p300/CBP. Quantify the relative enrichment of the target sequence in the this compound-treated sample compared to the vehicle control.
-
ChIP-seq: Prepare sequencing libraries from the purified ChIP DNA and Input DNA. Perform high-throughput sequencing and analyze the data to identify genome-wide changes in H3K27ac or H3K18ac occupancy.[8][9]
Data Presentation and Expected Results
Quantitative data from ChIP-qPCR should be presented as the percentage of input, which represents the amount of immunoprecipitated DNA relative to the total amount of chromatin used in the assay. A significant reduction in the percent input for H3K27ac at a specific locus after this compound treatment would indicate successful inhibition of p300/CBP activity at that site.
Table 1: Hypothetical ChIP-qPCR Data for H3K27ac Enrichment at Target Gene Loci
| Target Locus | Treatment | % Input (Mean ± SD) | Fold Change vs. Vehicle |
| MYC Enhancer | Vehicle (DMSO) | 2.5 ± 0.3 | 1.0 |
| This compound (1 µM) | 0.5 ± 0.1 | 0.2 | |
| BCL2 Promoter | Vehicle (DMSO) | 1.8 ± 0.2 | 1.0 |
| This compound (1 µM) | 0.3 ± 0.05 | 0.17 | |
| GAPDH Promoter | Vehicle (DMSO) | 0.1 ± 0.02 | 1.0 |
| (Negative Control) | This compound (1 µM) | 0.09 ± 0.03 | 0.9 |
| IgG Control | Vehicle (DMSO) | 0.05 ± 0.01 | - |
| This compound (1 µM) | 0.04 ± 0.01 | - |
Table 2: this compound Inhibitory Activity
| Target | Assay | IC₅₀ (nM) |
| EP300 HAT | Biochemical Assay | 8.0[1] |
| Full-length EP300 | Biochemical Assay | <0.5[2] |
| Full-length CBP | Biochemical Assay | 2.9[2] |
| JEKO-1 Cell Proliferation | Cell-based Assay | <7.9[2] |
Expected ChIP-seq Results:
ChIP-seq analysis is expected to show a global reduction in H3K27ac peaks in this compound-treated cells compared to controls. This reduction will be particularly prominent at active enhancer regions and promoters of genes regulated by p300/CBP. Differential peak analysis will identify specific genomic regions and associated genes that are most sensitive to p300/CBP inhibition.
Conclusion
The protocol described in this application note provides a robust framework for utilizing ChIP assays to investigate the epigenetic effects of the p300/CBP inhibitor this compound. This approach allows for the precise mapping of changes in histone acetylation at specific gene loci or across the entire genome, offering valuable insights into the mechanism of action of this and similar epigenetic drugs. Careful optimization of cell treatment conditions and ChIP procedures is essential for obtaining high-quality, reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. chromosomedynamics.com [chromosomedynamics.com]
- 8. researchgate.net [researchgate.net]
- 9. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Flow Cytometry Analysis of Histone Acetylation with (S,S)-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] These enzymes play a critical role in regulating gene expression by catalyzing the acetylation of histone and non-histone proteins, leading to a more open chromatin structure and transcriptional activation.[1][3] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[2][4]
These application notes provide a detailed protocol for the analysis of histone acetylation levels in response to this compound treatment using flow cytometry. This powerful technique allows for the quantitative analysis of histone modifications at the single-cell level, providing valuable insights into the compound's mechanism of action and its effects on epigenetic regulation. The primary histone marks affected by p300/CBP inhibition and monitored in this protocol are acetylated Histone H3 at lysine (B10760008) 27 (H3K27ac) and lysine 18 (H3K18ac).[5]
Mechanism of Action of this compound
This compound selectively inhibits the HAT activity of p300 and CBP, thereby preventing the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails. This leads to a global reduction in histone acetylation, particularly at sites regulated by p300/CBP, such as H3K27 and H3K18. The consequence of this inhibition is the suppression of transcription of target genes that are crucial for cell proliferation and survival.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound from biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50/EC50 | Cell Line/System | Reference |
| p300 (HAT domain) | 8.1 nM | Biochemical Assay | [1] |
| Full-length p300 | <0.5 nM | Biochemical Assay | [5] |
| Full-length CBP | 2.9 nM | Biochemical Assay | [5] |
| H3K18Ac Reduction | 14 nM | JEKO-1 cells | [5] |
| Cell Proliferation | <7.9 nM | JEKO-1 cells | [5] |
Table 2: In Vivo Effects of this compound in a JEKO-1 Mantle Cell Lymphoma Xenograft Model
| Dosage | Effect | Target | Reference |
| 0.5 mg/kg, twice daily | 67% Tumor Growth Inhibition (TGI) | Tumor Volume | [5] |
| 0.5 mg/kg, twice daily | Reduction in H3K27Ac | Plasma | [5] |
| 0.5 mg/kg, twice daily | Reduction in H3K18Ac | Tumor | [5] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol describes the treatment of cultured cells with this compound prior to flow cytometry analysis. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells (e.g., JEKO-1, MCF-7)
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell counting device (e.g., hemocytometer, automated cell counter)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
For suspension cells (e.g., JEKO-1), seed at a density of 0.5 - 1 x 10^6 cells/mL in a multi-well plate.
-
For adherent cells (e.g., MCF-7), seed in a multi-well plate to achieve 70-80% confluency at the time of treatment.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested starting concentration range is 1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a desired period. A starting point for time-course experiments could be 6, 24, and 48 hours.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to centrifuge tubes.
-
Adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to centrifuge tubes.
-
Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with cold PBS.
-
Protocol 2: Intracellular Staining for Histone Acetylation and Flow Cytometry Analysis
This protocol details the fixation, permeabilization, and staining of cells for the detection of acetylated histones by flow cytometry.
Materials:
-
Harvested cell pellets from Protocol 1
-
Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Primary antibodies:
-
Anti-acetyl-Histone H3 (Lys27) antibody, conjugated to a fluorophore (e.g., FITC, PE, or Alexa Fluor® 488)
-
Anti-acetyl-Histone H3 (Lys18) antibody, conjugated to a different fluorophore (e.g., PE-Cy7, APC)
-
-
Isotype control antibodies corresponding to the primary antibodies
-
FACS tubes
-
Flow cytometer
Procedure:
-
Fixation:
-
Resuspend the cell pellet in 100 µL of cold Fixation Buffer per 1 x 10^6 cells.
-
Incubate for 10-15 minutes at room temperature.[6]
-
Add 1 mL of Wash Buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
-
Permeabilization:
-
Resuspend the fixed cell pellet in 100 µL of Permeabilization Buffer per 1 x 10^6 cells.
-
Incubate for 10-15 minutes at room temperature.[6]
-
Wash the cells twice with 1 mL of Wash Buffer.
-
-
Antibody Staining:
-
Resuspend the permeabilized cell pellet in 100 µL of Wash Buffer.
-
Add the primary conjugated antibodies against H3K27ac and H3K18ac at the manufacturer's recommended concentration.
-
For negative controls, use corresponding isotype control antibodies in separate tubes.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with 1 mL of Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Wash Buffer.
-
Analyze the samples on a flow cytometer.
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC).
-
Measure the fluorescence intensity of the histone acetylation marks in the appropriate channels.
-
The geometric mean fluorescence intensity (gMFI) can be used to quantify the level of histone acetylation.
-
Visualizations
Signaling Pathway of p300/CBP Inhibition
Caption: p300/CBP signaling and inhibition by this compound.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for histone acetylation analysis by flow cytometry.
References
- 1. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p300 and CBP as transcriptional regulators and targets of oncogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols: (S,S)-CPI-1612 in ER-Positive Breast Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-CPI-1612, hereafter referred to as CPI-1612, is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) domains of the paralogous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3][4] These co-activators play a crucial role in regulating gene expression by acetylating histone and non-histone proteins.[1][3] In estrogen receptor-positive (ER+) breast cancer, CBP and EP300 are key co-activators for ER-mediated transcription.[5][6] By inhibiting the HAT activity of CBP/EP300, CPI-1612 disrupts the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac) at enhancer regions of ER target genes, leading to the suppression of ER signaling and inhibition of tumor growth.[5][6]
These application notes provide a summary of the preclinical efficacy of CPI-1612 in an ER-positive breast cancer xenograft model and detailed protocols for its use in such studies.
Data Presentation
In Vitro Activity of CPI-1612 in ER+ Breast Cancer Cell Lines
CPI-1612 demonstrates potent growth inhibition in various ER+ breast cancer cell lines.
| Cell Line | Growth Inhibition (GI₅₀) |
| MCF7 | < 100 nM[5] |
| T-47D | < 100 nM[5] |
| BT-474 | < 100 nM[5] |
| CAMA-1 | < 100 nM[5] |
Table 1: In vitro growth inhibition (GI₅₀) of various ER+ breast cancer cell lines after 4 days of treatment with CPI-1612.[7]
In Vivo Efficacy of CPI-1612 in an MCF7 Xenograft Model
Oral administration of CPI-1612 resulted in dose-dependent inhibition of tumor growth in an MCF7 xenograft model.[5][8]
| Treatment Group | Dose and Schedule | Study Duration | Tumor Growth Inhibition (TGI) | p-value (vs. Vehicle) |
| Vehicle | - | 21 days | - | - |
| CPI-1612 | 0.25 mg/kg, PO, BID | 21 days | Not statistically significant | > 0.05[1] |
| CPI-1612 | 0.5 mg/kg, PO, BID | 21 days | Statistically significant | < 0.05[1] |
| CPI-1612 | 1.0 mg/kg, PO, BID | 21 days | Statistically significant | < 0.001[1] |
Table 2: Single-agent efficacy of CPI-1612 in an established MCF7 xenograft model.[1]
Combination Therapy: CPI-1612 and Fulvestrant in an MCF7 Xenograft Model
The combination of CPI-1612 with the selective estrogen receptor degrader (SERD) Fulvestrant demonstrated an additive anti-tumor effect.
| Treatment Group | Dose and Schedule | Study Duration | Tumor Growth Inhibition (TGI) | p-value (Fulvestrant vs. Combination) |
| Vehicle | - | 28 days | - | - |
| Fulvestrant | 1 mg/kg, SC, QW | 28 days | Statistically significant | - |
| CPI-1612 + Fulvestrant | 0.25 mg/kg, PO, BID + 1 mg/kg, SC, QW | 28 days | Additive effect | < 0.05[1] |
Table 3: Efficacy of CPI-1612 in combination with Fulvestrant in an established MCF7 xenograft model.[1]
Pharmacodynamic Biomarkers
Treatment with CPI-1612 leads to a reduction in H3K27 acetylation, a key pharmacodynamic biomarker of target engagement.
| Treatment Group | Dose (mg/kg, PO, BID) | Biomarker | Tissue | Result |
| CPI-1612 | 0.5 | H3K27ac | PBMCs | Statistically significant reduction[1] |
| CPI-1612 | 1.0 | H3K27ac | PBMCs | Statistically significant reduction[1] |
Table 4: Pharmacodynamic effect of CPI-1612 on H3K27ac levels in peripheral blood mononuclear cells (PBMCs) from MCF7 xenograft-bearing mice.[1]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of Action of CPI-1612 in ER+ Breast Cancer.
Caption: Experimental Workflow for CPI-1612 Efficacy Study.
Experimental Protocols
MCF7 Cell Culture
-
Cell Line: MCF7 (ER-positive human breast adenocarcinoma cell line).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells at 70-80% confluency. Use trypsin-EDTA to detach cells, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding new flasks.
Establishment of MCF7 Xenografts in Immunocompromised Mice
-
Animal Model: Female athymic nude (nu/nu) or NOD/SCID mice, 6-8 weeks old.
-
Estrogen Supplementation: Due to the estrogen dependency of MCF7 cells for in vivo growth, subcutaneous implantation of a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) is required.[9] Implant the pellet in the dorsal flank region 2-3 days prior to cell injection.
-
Cell Preparation for Injection:
-
Harvest MCF7 cells during the logarithmic growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel Basement Membrane Matrix at a concentration of 5 x 10⁷ cells/mL.
-
-
Injection:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors become palpable, measure their dimensions 2-3 times per week using a digital caliper.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 150-200 mm³.
-
Preparation and Administration of CPI-1612
-
CPI-1612 Formulation (for oral gavage):
-
Prepare a stock solution of CPI-1612 in fresh DMSO (e.g., 90 mg/mL).[10]
-
For a 1 mL working solution, add 50 µL of the 90 mg/mL DMSO stock to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Prepare the formulation fresh daily before administration.[10]
-
-
Administration:
-
Administer CPI-1612 or vehicle control via oral gavage (PO).
-
The typical dosing schedule for efficacy studies is twice daily (BID).[1]
-
The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
Endpoint Analysis
-
Tumor Growth Inhibition (TGI):
-
Continue treatment for the specified duration (e.g., 21 or 28 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volumes and weights.
-
Calculate TGI using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of vehicle group)] × 100.
-
-
Pharmacodynamic (PD) Analysis:
-
Blood Collection: Collect blood samples (e.g., via cardiac puncture) at the time of euthanasia.
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation (e.g., with Ficoll-Paque).
-
H3K27ac Quantification:
-
Fix and permeabilize the isolated PBMCs.
-
Stain with a fluorescently labeled antibody specific for H3K27ac.
-
Analyze the geometric mean fluorescence intensity (gMFI) by flow cytometry to quantify H3K27ac levels.[1]
-
-
Tumor Analysis: Tumors can be flash-frozen in liquid nitrogen or fixed in formalin for subsequent analysis, such as Western blotting for H3K18ac or immunohistochemistry.[11]
-
Disclaimer
This document is intended for research use only. The protocols described are based on published literature and should be adapted and optimized as necessary for specific experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells | PLOS One [journals.plos.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Gene Expression Changes Induced by (S,S)-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP). These two proteins are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histone proteins, primarily at lysine (B10760008) 27 of histone H3 (H3K27ac) and lysine 18 of histone H3 (H3K18Ac). By inhibiting the catalytic activity of p300/CBP, this compound leads to a global reduction in histone acetylation, particularly at active enhancers and promoters, resulting in the transcriptional repression of a variety of genes, including those involved in cancer cell proliferation and survival. These application notes provide a comprehensive overview and detailed protocols for studying the gene expression changes induced by this compound in a cellular context.
Mechanism of Action of this compound
This compound competitively inhibits the HAT activity of p300/CBP, preventing the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails. This leads to a decrease in histone acetylation, which is a key epigenetic mark associated with active gene transcription. The subsequent chromatin condensation at regulatory regions results in the downregulation of target gene expression.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Data Presentation: Gene Expression Changes
Treatment of cancer cell lines with this compound results in significant changes in gene expression. The following tables summarize the global and specific gene expression changes observed in ER+ breast cancer cell lines (e.g., MCF-7) upon treatment with this compound. The complete raw and processed data for the study referenced can be found in the Gene Expression Omnibus (GEO) under accession number GSE190163.
Table 1: Summary of RNA-Seq Analysis in MCF-7 Cells Treated with this compound
| Treatment Condition | Concentration | Duration | Number of Upregulated Genes | Number of Downregulated Genes |
| This compound (Low Dose) | 5 nM | 6 hours | 150 | 250 |
| This compound (High Dose) | 50 nM | 6 hours | 400 | 800 |
Note: The numbers of differentially expressed genes are approximate and are intended for illustrative purposes based on typical findings. For precise numbers, refer to the GEO dataset GSE190163.
Table 2: Examples of Key Genes Downregulated by this compound in ER+ Breast Cancer Cells
| Gene Symbol | Full Gene Name | Function | Log2 Fold Change (50 nM) |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | Oncogene, cell cycle progression, proliferation | -1.5 |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Estrogen receptor coactivator | -2.0 |
| TFF1 | Trefoil Factor 1 | Estrogen-regulated gene, cell proliferation | -1.8 |
| PGR | Progesterone Receptor | Steroid hormone receptor, ER target gene | -1.7 |
| CCND1 | Cyclin D1 | Cell cycle regulator | -1.2 |
Note: The Log2 Fold Change values are representative and may vary between experiments. For detailed and statistically analyzed data, please refer to the original publication and the associated GEO dataset.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on gene expression.
Caption: General experimental workflow for studying gene expression changes.
Cell Culture and Treatment
This protocol is for the culture of MCF-7 cells, an ER+ breast cancer cell line.
-
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.05% Trypsin-EDTA
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
-
Procedure:
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction, 96-well plates for viability assays) and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of this compound in culture medium at the desired final concentrations (e.g., 5 nM and 50 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the culture medium and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours).
-
RNA Extraction and RNA-Sequencing
-
Materials:
-
Treated and control cells
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
-
Procedure:
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using TRIzol or the lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol for RNA isolation, including a DNase I treatment step to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/280 ratios of ~2.0.
-
Determine the integrity of the RNA using a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the high-quality RNA using a suitable library preparation kit according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for validating the results from RNA-sequencing for specific genes of interest.
-
Materials:
-
Extracted RNA
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
-
Procedure:
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
qPCR Reaction:
-
Set up the qPCR reactions in a 96-well plate. Each reaction should include the qPCR master mix, forward and reverse primers for the gene of interest, and the diluted cDNA.
-
Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) for each primer set.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
-
Chromatin Immunoprecipitation (ChIP) Sequencing
This protocol is for identifying the genomic regions where histone acetylation is altered by this compound.
-
Materials:
-
Treated and control cells
-
Glycine
-
ChIP-grade antibodies against H3K27ac and H3K18Ac
-
Protein A/G magnetic beads
-
ChIP library preparation kit
-
-
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA and sequence them.
-
-
Western Blotting for Histone Modifications
-
Materials:
-
Treated and control cells
-
Histone extraction buffer
-
SDS-PAGE gels
-
Antibodies against H3K27ac, H3K18Ac, and total Histone H3 (as a loading control)
-
-
Procedure:
-
Histone Extraction:
-
Harvest the cells and perform a histone extraction protocol (e.g., acid extraction).
-
-
SDS-PAGE and Transfer:
-
Separate the histone proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Cell Viability Assay
-
Materials:
-
Treated and control cells in a 96-well plate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
-
Procedure:
-
After the treatment period, equilibrate the 96-well plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Troubleshooting & Optimization
(S,S)-CPI-1612 solubility and stability issues in DMSO
This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of (S,S)-CPI-1612 in Dimethyl Sulfoxide (DMSO). It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO can vary between suppliers but is generally high. It is crucial to use fresh, anhydrous DMSO as the solvent is hygroscopic, and absorbed moisture can significantly reduce the compound's solubility.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: To ensure stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] Recommended storage temperatures and durations are outlined in the data table below.
Q3: What is the mechanism of action for this compound?
A3: this compound is a highly potent and orally active inhibitor of the histone acetyltransferase (HAT) domains of EP300 and its homolog CBP.[1][2][3] By inhibiting these enzymes, CPI-1612 prevents the acetylation of histone residues (such as H3K18Ac and H3K27Ac) and other non-histone proteins, which plays a critical role in regulating gene transcription.[3][4] This inhibition of EP300/CBP activity is linked to its anticancer effects.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound regarding its solubility and stability in DMSO.
Table 1: Solubility of this compound in DMSO
| Supplier | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| Selleck Chemicals | 90 mg/mL | 199.76 mM | Use fresh DMSO; moisture reduces solubility.[1] |
| MedchemExpress | 230 mg/mL | 510.51 mM | Ultrasonic assistance needed; hygroscopic DMSO impacts solubility.[2][6] |
Molecular Weight of this compound: 450.54 g/mol [1]
Table 2: Recommended Storage and Stability of this compound DMSO Stock Solutions
| Storage Temperature | Recommended Duration | Source(s) |
| -20°C | 1 month | [1][2] |
| -80°C | 6 months to 1 year | [1][2] |
Troubleshooting Guide
This section addresses common issues encountered when working with this compound in DMSO.
Q4: My this compound is not fully dissolving in DMSO or is precipitating out of solution. What should I do?
A4: This is a common issue that can often be resolved by following these steps:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO (≥99.9%).[7] DMSO readily absorbs water from the atmosphere, which can drastically lower the solubility of many compounds, including CPI-1612.[1][2] Use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Use Mechanical Assistance: Gentle warming in a water bath or sonication can help dissolve the compound.[2][6]
-
Check Concentration: Confirm that you are not attempting to prepare a solution that exceeds the highest reported solubility limits (see Table 1).
-
Consider Isomers: Note that the (R,R) isomer of CPI-1612 has a different solubility profile (130 mg/mL in DMSO).[8] Ensure you are working with the correct (S,S) stereoisomer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing (S,S)-CPI-1612 concentration for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (S,S)-CPI-1612 for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 (also known as KAT3A) and CREB binding protein (CBP or KAT3B).[1] These enzymes are critical regulators of gene transcription through the acetylation of histone and non-histone proteins.[1] this compound acts as an acetyl-CoA competitive inhibitor, binding to the acetyl-CoA binding site of EP300/CBP and preventing the transfer of acetyl groups to lysine (B10760008) residues on their substrates.[1][2] This leads to a reduction in histone acetylation, notably at sites like H3K18 and H3K27, which are associated with active gene transcription.[1][3]
Q2: What are the primary applications of this compound in research?
This compound is primarily used as a chemical probe to study the biological functions of EP300/CBP in various cellular processes.[2] Given the role of EP300/CBP in the development and progression of various diseases, particularly cancer, this compound is widely used in cancer research to investigate the therapeutic potential of EP300/CBP inhibition.[1][2][4] It has shown anti-proliferative activity in various cancer cell lines, including those from mantle cell lymphoma and estrogen receptor-positive (ER+) breast cancer.[2][4][5]
Q3: What is a recommended starting concentration range for this compound in a new cell-based assay?
For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A sensible starting range for a 72-hour cell viability assay would be from 1 nM to 10 µM. Based on published data, the half-maximal inhibitory concentration (IC50) for cell proliferation is often in the low nanomolar range for sensitive cell lines.[2][6] For target engagement assays, such as measuring the reduction of H3K27 acetylation, a shorter incubation time (e.g., 3-6 hours) may be sufficient, and potent activity has been observed at concentrations between 8 nM and 5 µM.[3][5]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[4][6] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in fresh, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] For long-term storage, the stock solution in DMSO should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] The powder form can be stored at -20°C for up to 3 years.[6] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your assay, which should ideally be kept below 0.1% to avoid solvent-induced cellular stress.
Troubleshooting Guide
Issue 1: No significant inhibition of cell proliferation is observed at expected concentrations.
-
Possible Cause 1: Cell line insensitivity. The cell line you are using may not be dependent on EP300/CBP HAT activity for proliferation.
-
Possible Cause 2: Suboptimal assay duration. The anti-proliferative effects of epigenetic inhibitors may take time to manifest.
-
Troubleshooting Step: Extend the duration of the cell viability assay. While 72 hours is a common endpoint, some cell lines may require a longer treatment period (e.g., 4-6 days) to show a significant effect on proliferation.[5]
-
-
Possible Cause 3: Compound degradation. Improper storage or handling of this compound can lead to its degradation.
-
Troubleshooting Step: Prepare fresh dilutions from a new aliquot of your high-concentration stock solution. Ensure that the stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[4]
-
Issue 2: High cytotoxicity is observed at concentrations intended for target engagement.
-
Possible Cause 1: Off-target effects or excessive on-target toxicity. At high concentrations, this compound may have off-target activities, or the complete inhibition of EP300/CBP may be acutely toxic to the cells.
-
Possible Cause 2: Solvent toxicity. High concentrations of DMSO can be toxic to cells.
-
Troubleshooting Step: Ensure that the final concentration of DMSO in your cell culture medium is consistent across all treatments (including the vehicle control) and is at a non-toxic level (typically ≤ 0.1%).
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell culture conditions. Factors such as cell passage number, confluency, and media composition can influence the cellular response to treatment.
-
Troubleshooting Step: Standardize your cell culture and assay protocols. Use cells within a defined passage number range, seed cells at a consistent density, and ensure that the media and supplements are from the same lot where possible.
-
-
Possible Cause 2: Instability of diluted this compound. this compound diluted in aqueous media may not be stable for extended periods.
-
Troubleshooting Step: Prepare fresh dilutions of this compound in cell culture medium for each experiment immediately before adding it to the cells.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | EP300 HAT (biochemical assay) | 8.0 nM | [4] |
| IC50 | CBP HAT (biochemical assay) | 2.9 nM | [6] |
| IC50 | H3K18Ac reduction (HCT-116 cells) | 14 nM | [6] |
| IC50 | Cell proliferation (JEKO-1 cells) | < 7.9 nM | [6] |
| GI50 | Cell growth (MCF-7 cells) | < 100 nM | [2] |
Experimental Protocols
Protocol 1: Dose-Response Assay for Cell Viability
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired time point (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the results to the vehicle-treated cells and plot the dose-response curve to determine the GI50 or IC50 value.
Protocol 2: Target Engagement Assay (Western Blot for Histone Acetylation)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with a range of this compound concentrations (e.g., 10 nM to 1 µM) and a vehicle control for a short duration (e.g., 3-6 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of your histone extracts.
-
Western Blotting: Separate the histone proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against acetylated histones (e.g., anti-H3K27ac) and a loading control (e.g., anti-total Histone H3).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the change in histone acetylation relative to the total histone levels.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting EP300/CBP.
Caption: General workflow for cell-based assays with this compound.
Caption: Troubleshooting logic for optimizing this compound concentration.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
(S,S)-CPI-1612 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with information regarding potential off-target effects of (S,S)-CPI-1612. The following question-and-answer format addresses common concerns and provides guidance for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent and orally bioavailable inhibitor of the histone acetyltransferase (HAT) activity of the highly homologous proteins EP300 and CREB binding protein (CBP).[1][2][3][4] It acts as an acetyl-CoA competitive inhibitor.[5] By inhibiting EP300/CBP, CPI-1612 can suppress the acetylation of histone lysines, such as H3K27, and non-histone proteins, thereby modulating gene transcription.[1][2] This activity is central to its anti-tumor effects in models such as mantle cell lymphoma.[1][2]
Q2: Has this compound been profiled for off-target activity?
Yes, this compound has been evaluated for off-target activities. It was screened against a panel of seven other histone acetyltransferases (Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, and GCN5L2) and showed no inhibitory activity.[2] Additionally, it had minimal activity against a broader panel of targets in the Eurofins Safety44 off-target screening.[2]
Q3: Are there any known specific off-target interactions for this compound?
While generally selective, this compound has shown some weak to moderate off-target activity against a few specific proteins. These include weak binding to the hERG channel and moderate inhibition of cytochrome P450 enzymes CYP2C8 and CYP2C19.[2][6][7]
Q4: What are the reported IC50 values for these off-target interactions?
The half-maximal inhibitory concentrations (IC50) for the known off-target interactions are summarized in the table below. It is important to compare these values to the on-target potency of CPI-1612 to assess the potential for off-target effects at your experimental concentrations.
Summary of this compound In Vitro Potency and Off-Target Activity
| Target | Assay Type | IC50 | Reference(s) |
| On-Target | |||
| EP300 HAT | Biochemical Assay | 8.0 nM | [1] |
| EP300 (full length) | Biochemical Assay | <0.5 nM | [6][7] |
| CBP (full length) | Biochemical Assay | 2.9 nM | [7] |
| H3K18Ac Inhibition | Cellular Assay (HCT-116) | 14 nM (EC50) | [6][7] |
| JEKO-1 Cell Proliferation | Cellular Assay | <7.9 nM | [7] |
| Off-Target | |||
| hERG | Binding Assay | 10.4 µM | [2][6][7] |
| CYP2C8 | Inhibition Assay | 1.9 µM | [2][6][7] |
| CYP2C19 | Inhibition Assay | 2.7 µM | [2][6][7] |
| CYP2B6 | Inhibition Assay | 8.2 µM | [6] |
| CYP2C9 | Inhibition Assay | 6.6 µM | [6] |
| CYP1A2 | Inhibition Assay | >50 µM | [6] |
| CYP2D6 | Inhibition Assay | 34 µM | [6] |
| CYP3A4 | Inhibition Assay | >50 µM | [6] |
Troubleshooting Guide
Issue: I am observing a phenotype in my cellular assay that I suspect might be due to an off-target effect.
-
Review Your Dosing: Compare the concentration of CPI-1612 used in your experiment with the IC50 values for its on-target and known off-target activities. The recommended concentration for cellular use to inhibit H3K18ac and proliferation of sensitive cell lines is around 50 nM.[6] If you are using concentrations in the micromolar range, the likelihood of engaging off-targets such as CYP enzymes or the hERG channel increases.
-
Consult the Selectivity Data: As per the table above, CPI-1612 has a large therapeutic window between its on-target potency (low nM) and its off-target activities (µM).[2][6][7]
-
Experimental Controls:
-
Dose-Response Curve: Perform a dose-response experiment to determine if the observed phenotype correlates with the on-target IC50 of CPI-1612.
-
Negative Control Compound: While a specific inactive control for CPI-1612 is not commercially available, comparing its effects to other structurally distinct EP300/CBP inhibitors like A-485 could provide insights into whether the observed effect is due to on-target inhibition.[8]
-
Target Engagement Assays: Measure the levels of H3K18 or H3K27 acetylation in your experimental system to confirm that CPI-1612 is engaging its primary target at the concentrations used.[7] A reduction in these histone marks would support an on-target mechanism.
-
Signaling Pathway and Off-Target Interaction Diagram
Caption: On-target and known off-target pathways of this compound.
Experimental Protocols
Protocol: Western Blot for Histone Acetylation
To verify the on-target activity of this compound, you can assess the acetylation status of histone H3 at lysine (B10760008) 18 (H3K18ac) or lysine 27 (H3K27ac), which are known substrates of EP300/CBP.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 3-24 hours).
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Isolate nuclei and perform acid extraction of histones using 0.2 M H2SO4.
-
Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for acetyl-H3K18 or acetyl-H3K27 overnight at 4°C.
-
Use an antibody for total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for the acetylated histone and the total histone control. A dose-dependent decrease in the ratio of acetylated histone to total histone will confirm on-target engagement by this compound.
Caption: Workflow for assessing on-target activity via Western Blot.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probe CPI-1612 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in (S,S)-CPI-1612 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (S,S)-CPI-1612, a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent, orally active inhibitor of EP300/CBP histone acetyltransferase (HAT).[1][5] It functions by targeting the HAT domains of EP300 and CBP, which are crucial enzymes that regulate transcription by acetylating histone lysine (B10760008) residues.[2] By inhibiting this activity, this compound can suppress the expression of certain genes, including those involved in cancer progression.[2][6]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or -20°C for up to one month.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][5] It is highly soluble in DMSO, reaching concentrations of up to 230 mg/mL.[5] To ensure complete dissolution, ultrasonic treatment may be necessary.[5] It is crucial to use newly opened or anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1][5]
Troubleshooting Inconsistent Experimental Results
Issue 1: High variability in cell-based assay results (e.g., IC50 values for cell viability).
Inconsistent results in cell-based assays are a common challenge and can arise from several factors.
Possible Causes & Solutions:
-
Compound Solubility and Precipitation:
-
Problem: this compound may precipitate out of the solution when diluted from a high-concentration DMSO stock into aqueous cell culture media. This leads to an inaccurate final concentration in the wells.
-
Solution:
-
Optimize Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% high-quality, anhydrous DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[7]
-
Pre-warm Media: Before adding the inhibitor stock solution, warm the cell culture medium to 37°C. This can help improve the solubility of some compounds.[7]
-
Serial Dilutions: Perform serial dilutions of the DMSO stock in pre-warmed media. Ensure thorough mixing at each dilution step.[7]
-
Final DMSO Concentration: Keep the final DMSO concentration in the cell culture wells low (typically <0.5%) to avoid solvent-induced toxicity.[7]
-
-
-
Inconsistent Cell Seeding and Edge Effects:
-
Problem: Uneven cell numbers across wells or evaporation from the outer wells of a microplate can lead to significant variability.[7][8]
-
Solution:
-
Homogenous Cell Suspension: Ensure a single-cell suspension before seeding.
-
Calibrated Pipetting: Use a calibrated multichannel pipette for cell seeding to ensure consistency.
-
Mitigate Edge Effects: Avoid using the outermost wells of the microplate. Instead, fill them with sterile PBS or media to create a humidity barrier.[7][8]
-
-
-
Compound Stability and Racemization:
-
Problem: Similar compounds have shown potential for racemization during long-duration viability assays (e.g., 72 hours).[2] This could lead to a convergence of potency with less active isomers, affecting the consistency of results.
-
Solution:
-
Shorter Assay Duration: If experimentally feasible, consider reducing the incubation time of the cell viability assay.
-
Control Compound: Include the less active (R,R)-CPI-1612 isomer as a control in your experiments to assess the impact of any potential racemization.[9]
-
-
Issue 2: Lack of expected downstream signaling inhibition (e.g., no reduction in H3K27ac levels).
Possible Causes & Solutions:
-
Suboptimal Inhibitor Concentration or Treatment Time:
-
Problem: The concentration of this compound may be too low, or the treatment duration too short to elicit a measurable decrease in histone acetylation.
-
Solution:
-
Dose-Response and Time-Course Experiments: Perform a dose-response experiment with a range of concentrations and a time-course experiment at a fixed, effective concentration to determine the optimal experimental conditions.[7]
-
-
-
Cell Line Specificity:
-
Problem: The baseline activity of EP300/CBP and the cellular context can vary between cell lines, influencing their sensitivity to the inhibitor.
-
Solution:
-
Cell Line Characterization: Confirm that your chosen cell line expresses EP300/CBP and exhibits baseline levels of the target histone acetylation marks (e.g., H3K18ac, H3K27ac).
-
-
-
Antibody Quality for Western Blot Analysis:
-
Problem: The quality and specificity of the antibodies used to detect changes in histone acetylation are critical for reliable results.
-
Solution:
-
Antibody Validation: Validate your primary and secondary antibodies to ensure they are specific for the target modification and determine their optimal working concentrations.
-
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Target | IC50 Value | Cell Line/System | Reference |
| EP300 HAT | 8.1 nM | Biochemical Assay | [5] |
| Full-length EP300 | <0.5 nM | Biochemical Assay | [5] |
| Full-length CBP | 2.9 nM | Biochemical Assay | [5] |
| H3K18Ac MSD | 14 nM | Biochemical Assay | [5] |
| JEKO-1 Cell Proliferation | <7.9 nM | JEKO-1 cells | [5] |
| LP-1 Cell Proliferation (GI50) | 0.005 µM | LP-1 cells | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Treatment Schedule | Outcome | Reference |
| JEKO-1 Xenograft | 0.5 mg/kg | Oral, twice a day for 4 weeks | 67% Tumor Growth Inhibition (TGI) | [5] |
| MCF7 Xenograft | 0.25 mg/kg, 0.5 mg/kg, 1 mg/kg | Oral, twice a day for 21 days | Dose-dependent inhibition of tumor growth | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM stock solution in 100% anhydrous DMSO. Use sonication if necessary to ensure the compound is fully dissolved.
-
Aliquot the stock solution into small volumes and store at -80°C.
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the DMSO stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations. Ensure thorough mixing at each step.
-
The final concentration of DMSO in the cell culture wells should not exceed 0.5%.
Protocol 2: Western Blot Analysis of Histone Acetylation
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with this compound at various concentrations for the desired duration.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the histone acetylation mark of interest (e.g., anti-H3K27ac) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control such as total Histone H3.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Key experimental variables and their expected outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (S,S)-CPI-1612 Efficacy and Acetyl-CoA Concentration
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the impact of acetyl-CoA concentration on the efficacy of (S,S)-CPI-1612, a potent and selective inhibitor of the EP300/CBP histone acetyltransferases (HATs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and orally bioavailable inhibitor of the histone acetyltransferases EP300 and CBP (also known as KAT3A/3B).[1][2][3][4] It functions as an acetyl-coenzyme A (acetyl-CoA) competitive inhibitor.[1] This means it binds to the active site of the EP300/CBP enzyme where acetyl-CoA would normally bind, thereby preventing the transfer of an acetyl group to histone and non-histone protein substrates.[1][4]
Q2: How does the concentration of acetyl-CoA affect the measured potency (IC50) of this compound in biochemical assays?
A2: As a competitive inhibitor, the apparent potency (IC50) of this compound is dependent on the concentration of acetyl-CoA used in the assay.[1][5] An increase in acetyl-CoA concentration will require a higher concentration of this compound to achieve the same level of enzyme inhibition, resulting in a higher apparent IC50 value.[5] It is crucial to consider and report the acetyl-CoA concentration when determining and comparing IC50 values.
Q3: My cells seem to be developing resistance to this compound. Could changes in acetyl-CoA levels be the cause?
A3: Yes, this is a plausible mechanism of acquired resistance. Since this compound competes with acetyl-CoA, a significant increase in the intracellular concentration of acetyl-CoA can reduce the inhibitor's ability to bind to EP300/CBP, thereby diminishing its efficacy.[6] Studies have shown that upregulation of CoA biosynthesis can lead to resistance against structurally diverse CBP/p300 HAT inhibitors.[6]
Q4: How does the sensitivity of this compound to acetyl-CoA concentration compare to other EP300/CBP inhibitors like A-485?
A4: this compound has been shown to be less sensitive to changes in acetyl-CoA concentration compared to other EP300/CBP inhibitors such as A-485.[5] This suggests that this compound may maintain its inhibitory activity more effectively in cellular environments with high or fluctuating levels of acetyl-CoA.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Observed IC50 of this compound is higher than published values. | The acetyl-CoA concentration in your biochemical assay is significantly higher than that used in the reference study. | Standardize the acetyl-CoA concentration in your assay to match the conditions reported in the literature. A typical starting point that approximates the lower range of whole-cell measurements is around 5 µM.[5] |
| Reduced efficacy of this compound in a specific cell line or experimental condition. | The cell line or condition may have elevated intracellular acetyl-CoA levels due to metabolic reprogramming. | Measure the intracellular acetyl-CoA concentration in your experimental system (see Experimental Protocols section). Consider if the metabolic state of your cells (e.g., nutrient availability, hypoxia) could be altering acetyl-CoA pools.[7] |
| Inconsistent results in cell-based assays. | Fluctuations in acetyl-CoA levels due to variations in cell culture conditions (e.g., media composition, cell density, passage number). | Maintain consistent cell culture practices. Ensure uniform seeding density and harvest cells at a consistent confluency. Use a standardized growth medium for all experiments. |
| Difficulty validating on-target activity of this compound. | The pharmacodynamic marker being assessed is not sensitive enough, or acetyl-CoA levels are high, requiring higher inhibitor concentrations. | Use well-characterized pharmacodynamic markers for EP300/CBP inhibition, such as a reduction in H3K18 or H3K27 acetylation.[2][3] Perform a dose-response experiment to determine the optimal concentration of this compound required to observe target engagement in your specific cellular context. |
Quantitative Data Summary
The following table summarizes the impact of acetyl-CoA concentration on the IC50 values of this compound and the comparator compound A-485, based on data from a comparative study.[5]
| Inhibitor | IC50 at Low Acetyl-CoA (0.05 µM) | IC50 at High Acetyl-CoA (5 µM) | Fold Change in IC50 |
| This compound | 11 ± 2 nM | 25 ± 2 nM | ~2x |
| A-485 | 44 ± 9 nM | 1316 ± 19 nM | ~30x |
Data is presented as the average of n=2 technical replicates.[5]
Experimental Protocols
Protocol 1: In Vitro EP300/CBP Histone Acetyltransferase (HAT) Assay
This protocol describes a general method to assess the inhibitory activity of this compound on EP300/CBP at varying acetyl-CoA concentrations. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common format.[5]
Materials:
-
Recombinant human EP300 or CBP enzyme
-
Histone H3 peptide substrate (biotinylated)
-
Acetyl-CoA
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.1 mg/mL BSA, 1 mM DTT)
-
Detection reagents: Europium-labeled anti-acetylated lysine (B10760008) antibody and streptavidin-conjugated acceptor fluorophore.
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare two sets of acetyl-CoA solutions in assay buffer: a "low concentration" (e.g., 0.05 µM) and a "high concentration" (e.g., 5 µM).[5]
-
In separate wells of a 384-well plate, add the EP300/CBP enzyme and the this compound dilutions. Pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.[5]
-
Initiate the enzymatic reaction by adding a mixture of the histone H3 peptide substrate and either the low or high concentration of acetyl-CoA.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes at room temperature).
-
Stop the reaction by adding the detection reagents.
-
Incubate to allow for the detection reagents to bind.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate IC50 values for this compound at each acetyl-CoA concentration using a suitable data analysis software.
Protocol 2: Measurement of Intracellular Acetyl-CoA Concentration
This protocol provides a general workflow for the extraction and quantification of acetyl-CoA from cultured cells using liquid chromatography-mass spectrometry (LC-MS), which is a highly accurate method.[7]
Materials:
-
Cultured cells treated with or without this compound
-
Cold methanol (B129727) supplemented with 5% acetic acid for extraction[8]
-
Isotopically labeled acetyl-CoA internal standard
-
LC-MS system
Procedure:
-
Culture cells to the desired confluency and treat as required.
-
Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold extraction solution (e.g., methanol with acetic acid) to the culture dish to quench metabolic activity and lyse the cells.[8]
-
Scrape the cells and collect the lysate. It is recommended to add an isotopically labeled internal standard at this stage for accurate quantification.[7]
-
Vortex the samples at 4°C for 30 minutes and then centrifuge at high speed to pellet cell debris.[8]
-
Collect the supernatant containing the metabolites.
-
Analyze the extracts using an LC-MS method optimized for the detection and quantification of acetyl-CoA.[7]
-
Quantify the acetyl-CoA concentration by comparing the signal of the endogenous acetyl-CoA to that of the known amount of the spiked internal standard.
Visualizations
Caption: Competitive inhibition of EP300/CBP by this compound.
Caption: Workflow for assessing this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. probechem.com [probechem.com]
- 4. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Acetyl-CoA biosynthesis drives resistance to histone acetyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(S,S)-CPI-1612 stability in different cell culture media
Welcome to the technical support center for (S,S)-CPI-1612. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving this potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent, orally active inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[1][2][3] These enzymes play a crucial role in regulating gene transcription by acetylating histone lysine (B10760008) residues.[3] By inhibiting EP300/CBP, CPI-1612 can modulate the expression of various genes implicated in diseases such as cancer.[3][4] Specifically, it has been shown to suppress H3K27 acetylation in vivo.[2][3]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in DMSO.[1][5] For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][2]
Q3: Is there any information on the stability of this compound in specific cell culture media like DMEM or RPMI-1640?
Currently, there is no publicly available data specifically detailing the stability of this compound in different cell culture media. The stability of a small molecule in cell culture media can be influenced by several factors including pH, temperature, serum components, and the presence of other supplements.[6] Therefore, it is highly recommended that researchers determine the stability of this compound in their specific cell culture system and experimental conditions.
Troubleshooting Guide
This guide addresses potential issues you might encounter when working with this compound in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower than expected activity of CPI-1612. | Degradation of the compound in cell culture medium. | Perform a stability study of CPI-1612 in your specific medium at 37°C over your experimental timeframe. Analyze samples at different time points using HPLC or LC-MS to determine the concentration of the intact compound.[6][7] |
| Precipitation of the compound in the medium. | Ensure the final DMSO concentration is low (typically <0.1%) to maintain solubility. Visually inspect the medium for any precipitate after adding CPI-1612. A solubility test in the specific medium can also be performed. | |
| Improper storage of stock solution. | Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C) and are not subjected to multiple freeze-thaw cycles.[1][2] Use freshly prepared dilutions for experiments. | |
| High variability between experimental replicates. | Inconsistent dosing. | Ensure accurate and consistent pipetting of the CPI-1612 stock solution into the cell culture medium. Prepare a master mix of the medium containing CPI-1612 for dosing multiple wells or flasks to minimize pipetting errors. |
| Cell-based factors. | Ensure consistent cell seeding density and health across all replicates. Variations in cell number or metabolic activity can affect the apparent potency of the compound. | |
| Observed cellular toxicity appears to be off-target. | High DMSO concentration. | Ensure the final concentration of the DMSO vehicle is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level for your cell line.[8] |
| Compound degradation into a toxic byproduct. | If stability studies indicate significant degradation, the degradation products could be responsible for the observed toxicity. Analyzing the degradation products via mass spectrometry may provide further insights. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your cell culture medium of choice.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, glutamine)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the working solution by spiking the pre-warmed (37°C) cell culture medium with the CPI-1612 stock solution to the final desired experimental concentration. The final DMSO concentration should be kept low (e.g., <0.1%).
-
Aliquot the working solution into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a CO2 incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point should be collected immediately after preparation.
-
Process samples immediately upon collection to halt any further degradation. This can be achieved by snap-freezing in liquid nitrogen and storing at -80°C until analysis, or by immediate extraction with a solvent like acetonitrile (B52724) to precipitate proteins.[6]
-
Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining concentration of intact this compound at each time point.
-
Calculate the percentage of remaining compound at each time point relative to the 0-hour sample and plot the data to determine the stability profile.
Workflow for Stability Assessment
Caption: A typical workflow for assessing small molecule stability.
By following these guidelines and protocols, researchers can ensure the reliable and effective use of this compound in their experiments. For further assistance, please refer to the product's technical datasheet or contact our scientific support team.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Addressing poor oral bioavailability of (S,S)-CPI-1612 in rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of (S,S)-CPI-1612 in rats.
Troubleshooting Guide
Issue: Low Oral Bioavailability of this compound in Rats
Researchers have reported significantly lower oral bioavailability of this compound in rats (9%) compared to mice (79%) and dogs (71%).[1][2][3] This section provides a structured approach to troubleshoot and address this issue.
Potential Cause 1: Poor Aqueous Solubility
This compound is reported to be insoluble in water, which can limit its dissolution in the gastrointestinal (GI) tract and subsequent absorption.
Troubleshooting Steps:
-
Formulation Optimization: The choice of vehicle for oral administration is critical. Consider the following formulation strategies to enhance solubility and dissolution:
-
Co-solvent Systems: Utilize a mixture of solvents to improve solubility. A common starting point is a ternary system.
-
Example Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
-
Example Formulation: A solution in corn oil, potentially with a small percentage of a co-solvent like DMSO.[5]
-
-
Amorphous Solid Dispersions: Dispersing CPI-1612 in a polymer matrix can improve its dissolution rate.
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.
-
-
Solubility Assessment: Experimentally determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to better understand its dissolution characteristics in the GI tract.
Potential Cause 2: High First-Pass Metabolism in Rats
While not definitively proven for this compound, high first-pass metabolism in the liver is a common cause of low oral bioavailability. An earlier analog of CPI-1612 showed modest stability in rat liver microsomes, suggesting this could be a relevant pathway.[1]
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assay: Assess the metabolic stability of this compound using rat liver microsomes. This will provide an indication of its susceptibility to phase I metabolism by cytochrome P450 enzymes. A high clearance in this assay would suggest that first-pass metabolism is a significant contributor to low bioavailability.
-
Hepatocyte Metabolism Studies: For a more comprehensive view, conduct metabolism studies in primary rat hepatocytes. This will account for both phase I and phase II metabolic pathways.
-
Consider Co-administration with a CYP Inhibitor: As a mechanistic in vivo study, consider co-administering this compound with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) in rats. A significant increase in oral bioavailability would strongly suggest that first-pass metabolism is a major limiting factor. Note: This is a research tool and not a therapeutic strategy.
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing the poor oral bioavailability of this compound in rats.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in different species?
A1: The oral bioavailability of this compound has been reported as approximately 9% in rats, 79% in mice, and 71% in dogs.[1][2][3]
Q2: Why is the oral bioavailability of this compound so much lower in rats compared to other species?
A2: The exact reason has not been published. However, the two most likely contributing factors are its poor aqueous solubility and potentially high first-pass metabolism in the rat liver, which may be more pronounced than in mice or dogs.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the histone acetyltransferase (HAT) activity of the transcriptional co-activators EP300 and CBP.[1][2][4] It has shown anti-cancer activity in preclinical models.[2][4]
Q4: Are there any suggested formulations for oral administration of this compound in rats?
A4: While the original publication does not specify the formulation used for the rat pharmacokinetic studies, vendors of the compound suggest formulations for in vivo use. These include a suspension in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or a solution in 10% DMSO and 90% corn oil.[4][5]
Q5: How does this compound inhibit EP300/CBP?
A5: this compound acts as an acetyl-CoA competitive inhibitor, preventing the transfer of acetyl groups to histone and non-histone protein substrates by EP300 and CBP.
This compound Signaling Pathway
Caption: The inhibitory mechanism of this compound on the EP300/CBP signaling pathway.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Rat | Mouse | Dog |
| Dose (IV) | 1.0 mg/kg | 1.0 mg/kg | 0.5 mg/kg |
| Dose (PO) | 5.0 mg/kg | 5.0 mg/kg | 1.0 mg/kg |
| Clearance (CL) | 2.6 L/h/kg | 3.8 L/h/kg | 0.42 L/h/kg |
| Volume of Distribution (Vss) | 1.8 L/kg | 2.0 L/kg | 3.7 L/kg |
| Half-life (T1/2) | 1.2 h | 0.98 h | 5.5 h |
| Oral Bioavailability (F%) | 9% | 79% | 71% |
| Data sourced from Wilson et al., ACS Med Chem Lett, 2020.[1] |
Experimental Protocols
1. Protocol for Oral Gavage in Rats
This protocol provides a general guideline for oral administration of this compound to rats.
-
Materials:
-
This compound formulation
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for an adult rat)
-
Syringe (1-3 mL)
-
Animal scale
-
-
Procedure:
-
Accurately weigh the rat to determine the correct dosing volume.
-
Prepare the dosing formulation of this compound. Ensure it is a homogenous solution or a well-mixed suspension immediately prior to administration.
-
Draw the calculated volume of the formulation into the syringe.
-
Firmly restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle into the esophagus.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle. The rat should swallow the needle as it enters the esophagus.
-
Once the needle is in place, slowly administer the formulation.
-
Withdraw the needle in a smooth, swift motion.
-
Monitor the animal for any signs of distress post-administration.
-
2. Protocol for In Vitro Metabolic Stability in Rat Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of this compound.
-
Materials:
-
This compound stock solution (in a suitable organic solvent like DMSO)
-
Rat liver microsomes (RLM)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724) with an internal standard for quenching the reaction
-
Incubator/water bath at 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, RLM, and this compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining concentration of this compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the compound.
-
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Interpreting unexpected phenotypes after (S,S)-CPI-1612 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (S,S)-CPI-1612, a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to interpret unexpected phenotypes observed during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent, orally bioavailable inhibitor of the histone acetyltransferases (HATs) EP300 and CREB binding protein (CBP).[1][3][4][5] It acts as an acetyl-CoA competitive inhibitor, leading to a reduction in histone acetylation, particularly at histone 3 lysine (B10760008) 27 (H3K27ac).[1][2] This modification is crucial for transcriptional regulation, and its inhibition can suppress the expression of certain genes involved in cancer progression.[1][6]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the suppression of H3K27 acetylation.[1] This leads to the inhibition of cell growth and viability in cancer cell lines that are dependent on EP300/CBP activity, such as certain types of ER+ breast cancer and mantle cell lymphoma.[2][6]
Q3: Is this compound known to have off-target effects?
A3: this compound has been developed to have a good off-target profile.[1] However, like any small molecule inhibitor, the potential for off-target effects exists, especially at higher concentrations. Unexpected phenotypes may arise from the inhibition of other cellular processes that are indirectly regulated by EP300/CBP or from unforeseen interactions with other proteins.
Troubleshooting Unexpected Phenotypes
This section addresses specific unexpected results you may encounter during your experiments with this compound.
Issue 1: Unexpected Increase in Cell Viability or Resistance
You observe that instead of the expected decrease in cell viability, your cell line shows resistance or even a slight increase in proliferation after treatment with this compound.
Possible Cause 1: Cell Line Insensitivity
-
Explanation: Not all cell lines are dependent on the EP300/CBP pathway for survival. The cells you are using may have alternative signaling pathways that compensate for the inhibition of H3K27 acetylation.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a Western blot to verify that this compound is indeed reducing H3K27ac levels in your treated cells compared to a vehicle control.
-
Test a Sensitive Cell Line: As a positive control, treat a cell line known to be sensitive to EP300/CBP inhibition (e.g., certain ER+ breast cancer cell lines like MCF-7) alongside your experimental cell line.[6][7]
-
Investigate Alternative Pathways: If target engagement is confirmed but the cells are still resistant, consider investigating potential compensatory signaling pathways that may be upregulated in response to treatment.
-
Possible Cause 2: Paradoxical Upregulation of Pro-Survival Genes
-
Explanation: In some cellular contexts, the inhibition of one pathway can lead to the compensatory upregulation of another. It's possible that inhibiting EP300/CBP is indirectly activating a pro-survival signaling cascade.
-
Troubleshooting Steps:
-
Gene Expression Analysis: Perform RNA sequencing or qPCR to analyze the expression of key pro-survival and cell cycle-related genes after treatment.
-
Pathway Analysis: Use bioinformatics tools to analyze the differentially expressed genes and identify any upregulated pro-survival pathways.
-
Combination Therapy: Consider combining this compound with an inhibitor of the identified compensatory pathway to see if this restores sensitivity.
-
Table 1: Hypothetical Cell Viability Data for this compound Treatment
| Cell Line | Treatment | Concentration (nM) | Cell Viability (% of Control) | H3K27ac Levels (% of Control) |
| MCF-7 (Sensitive) | Vehicle | 0 | 100 | 100 |
| This compound | 10 | 55 | 40 | |
| This compound | 100 | 20 | 15 | |
| Experimental Line A | Vehicle | 0 | 100 | 100 |
| This compound | 10 | 98 | 45 | |
| This compound | 100 | 95 | 20 |
Issue 2: Unexpected Changes in Protein Expression or Localization
You observe unexpected changes in the expression levels or subcellular localization of proteins not directly targeted by this compound.
Possible Cause: Indirect Effects on Transcription Factors
-
Explanation: EP300 and CBP are transcriptional co-activators that interact with numerous transcription factors.[1] By inhibiting their HAT activity, this compound can indirectly affect the function of these transcription factors, leading to changes in the expression of their target genes.
-
Troubleshooting Steps:
-
Identify Interacting Partners: Perform a Co-Immunoprecipitation (Co-IP) experiment to pull down EP300 or CBP and identify interacting transcription factors in your cell line.
-
Analyze Transcription Factor Activity: Use a reporter assay or analyze the expression of known target genes of the identified transcription factors to see if their activity is altered by this compound treatment.
-
Investigate Post-Translational Modifications: Besides acetylation, EP300/CBP can influence other post-translational modifications. Investigate if other modifications on your protein of interest are altered.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (XTT)
This protocol is for assessing cell viability after treatment with this compound using an XTT-based assay.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium or vehicle control. Incubate for the desired treatment duration (e.g., 72 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
Incubation with XTT: Add 50 µL of the XTT labeling mixture to each well. Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until a significant color change is observed in the control wells.
-
Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. The reference wavelength should be around 630-690 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Histone Modifications
This protocol is for detecting changes in H3K27ac levels after this compound treatment.
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction method or a commercial kit.
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extract (e.g., 10-15 µg) onto a 15% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27ac overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control such as total Histone H3.
-
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol is for identifying proteins that interact with EP300 or CBP.[10][11][12][13][14]
-
Cell Lysis:
-
Treat cells as required and harvest.
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Pre-clearing:
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against your protein of interest (e.g., EP300 or CBP) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot or mass spectrometry.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical relationship of CPI-1612 effects.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 11. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 12. assaygenie.com [assaygenie.com]
- 13. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 14. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of EP300/CBP Inhibitors: (S,S)-CPI-1612 versus A-485
A Detailed Guide for Researchers in Epigenetics and Drug Discovery
The homologous histone acetyltransferases (HATs) EP300 (p300) and CBP are critical transcriptional co-activators implicated in a range of cellular processes and diseases, including cancer. Their catalytic activity, which involves the acetylation of histone and non-histone proteins, is a key mechanism for regulating gene expression. Consequently, the development of small molecule inhibitors targeting the HAT domains of EP300 and CBP has become a significant area of therapeutic research. This guide provides a comprehensive comparison of two prominent catalytic inhibitors: (S,S)-CPI-1612 and A-485, offering researchers the data and methodologies needed to make informed decisions for their studies.
Mechanism of Action and Signaling Pathway
Both this compound and A-485 are potent and selective inhibitors of the catalytic HAT activity of EP300 and CBP.[1][2] They act by competing with the cofactor acetyl-CoA, thereby preventing the transfer of acetyl groups to lysine (B10760008) residues on histone tails (e.g., H3K18 and H3K27) and other protein substrates.[2][3] This inhibition of acetylation leads to a more condensed chromatin state and repression of gene transcription, particularly of genes regulated by transcription factors that recruit EP300/CBP. This mechanism underlies their anti-proliferative effects in various cancer models.[2][4]
Biochemical Potency
A direct comparison of the biochemical potency of this compound and A-485 reveals that this compound is the more potent inhibitor of the two.[5] This is particularly evident at physiological concentrations of acetyl-CoA, suggesting that this compound may have a greater target engagement in a cellular context.
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | EP300 (full length) | <0.5 | |
| CBP (full length) | 2.9 | ||
| EP300 HAT | 8.0 - 8.1 | ||
| EP300/CBP | 10.7 | at 50 nM Acetyl-CoA | |
| A-485 | p300-BHC | 9.8 | |
| CBP-BHC | 2.6 | ||
| EP300/CBP | 44.8 | at 50 nM Acetyl-CoA | |
| EP300/CBP | 1300 | at 5 µM Acetyl-CoA |
Data compiled from multiple sources.[1][5][6][7][8][9]
Cellular Activity and In Vitro Efficacy
The superior biochemical potency of this compound translates to its cellular activity. In various cancer cell lines, this compound demonstrates more potent inhibition of histone acetylation and cell proliferation compared to A-485.[5][10]
| Compound | Cell Line | Assay | IC50 / GI50 (nM) |
| This compound | JEKO-1 | Cell Proliferation | <7.9 |
| H3K18Ac MSD | 14 | ||
| MCF-7 | Growth Inhibition | <100 | |
| A-485 | PC-3 | H3K27Ac Inhibition | Potent inhibition observed |
| LNCaP-FGC | Growth Inhibition | Potent inhibition observed |
Data compiled from multiple sources.[2][8][9]
In Vivo Efficacy
Both compounds have demonstrated anti-tumor activity in xenograft models. Notably, this compound achieved significant tumor growth inhibition at a considerably lower dose than what has been reported for other EP300/CBP inhibitors.[4]
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | JEKO-1 | 0.5 mg/kg, PO, BID | 67% |
| A-485 | Castration-Resistant Prostate Cancer | Not specified | Inhibited tumor growth |
Data compiled from multiple sources.[2][4][8]
Selectivity and Off-Target Effects
Both inhibitors exhibit good selectivity for EP300/CBP over other histone acetyltransferases and a broad panel of other non-epigenetic targets.[6][11]
-
This compound : Shows weak activity in a hERG binding assay (IC50 = 10.4 µM) and moderate inhibition of CYP2C8 (IC50 = 1.9 µM) and CYP2C19 (IC50 = 2.7 µM).[8] It displayed no inhibitory activity against a panel of seven other HATs.[11]
-
A-485 : Is selective over BET bromodomain proteins and >150 non-epigenetic targets.[6] It showed substantial binding only to dopamine (B1211576) and serotonin (B10506) transporters at 10 µM and modest inhibition of Plk3 (IC50 = 2.7 µM).[6]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published findings. Below are summarized methodologies for key assays used to characterize these inhibitors.
Histone Acetyltransferase (HAT) Activity Assay
This biochemical assay is fundamental for determining the potency of inhibitors against the purified EP300 or CBP enzyme.
Protocol Outline:
-
Reagent Preparation : Recombinant EP300 or CBP enzyme, a histone H3-derived peptide substrate, and acetyl-CoA are prepared in an appropriate assay buffer.
-
Inhibitor Preparation : A dilution series of this compound or A-485 is prepared.
-
Assay Plate Setup : The enzyme and inhibitor are pre-incubated in a microplate.
-
Reaction Initiation : The reaction is started by the addition of the histone substrate and acetyl-CoA.
-
Incubation : The plate is incubated to allow the enzymatic reaction to proceed.
-
Detection : The level of histone acetylation is quantified using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaLISA.[2]
-
Data Analysis : The signal is normalized to controls, and IC50 values are determined by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay
This assay measures the ability of the inhibitors to modulate histone acetylation within a cellular context.
Protocol Outline:
-
Cell Culture : Cells (e.g., PC-3, JEKO-1) are seeded in microplates and allowed to adhere.
-
Compound Treatment : Cells are treated with a concentration range of this compound or A-485 for a specified duration (e.g., 3 hours).[2]
-
Cell Lysis : Cells are lysed to extract proteins.
-
Detection : The levels of specific acetylated histones (e.g., H3K18Ac, H3K27Ac) and total histones are quantified using methods like Western blotting, ELISA, or high-content imaging.[2][12]
-
Data Analysis : The ratio of acetylated histone to total histone is calculated and normalized to the vehicle-treated control to determine the EC50 of the inhibitor.
Cell Proliferation Assay
This assay assesses the impact of the inhibitors on the growth of cancer cell lines.
Protocol Outline:
-
Cell Seeding : Cancer cells are seeded in multi-well plates.
-
Compound Addition : Cells are treated with a serial dilution of the inhibitor.
-
Incubation : The plates are incubated for a period of time (e.g., 72 hours).[13]
-
Viability Measurement : Cell viability is measured using a reagent such as CellTiter-Glo® or by direct cell counting.
-
Data Analysis : The data is normalized to vehicle-treated controls, and the GI50 (concentration for 50% growth inhibition) is calculated.
Conclusion
Both this compound and A-485 are valuable chemical probes for studying the function of EP300/CBP. The available data indicates that This compound is a more potent inhibitor both biochemically and in cellular assays , and it has demonstrated in vivo efficacy at very low doses.[4][5] A-485 remains a widely used and well-characterized inhibitor that has been instrumental in validating EP300/CBP as a therapeutic target.[2] The choice between these two inhibitors may depend on the specific experimental context, such as the desired potency, the cell type being studied, and the required in vivo dosing regimen. Researchers should carefully consider the detailed data presented here to select the most appropriate tool for their investigations into the biology and therapeutic potential of EP300/CBP inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 4. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 12. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting histone acetylation dynamics and oncogenic transcription by catalytic P300/CBP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Potency: (S,S)-CPI-1612 vs. iP300w in p300/CBP Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating biological pathways and developing novel therapeutics. This guide provides a comprehensive comparison of two widely used inhibitors of the histone acetyltransferases (HATs) p300 and CBP: (S,S)-CPI-1612 and iP300w. Both compounds are potent inhibitors of the KAT3 family of acetyltransferases and have demonstrated significant utility in preclinical research.
This comparison guide synthesizes available experimental data to objectively evaluate the potency of this compound and iP300w, presenting quantitative data in a clear, tabular format. Detailed experimental methodologies are provided for key assays, and signaling pathways are visualized to facilitate a deeper understanding of their mechanism of action.
Quantitative Potency Comparison
The relative potency of this compound and iP300w has been directly assessed in biochemical assays. The following table summarizes their half-maximal inhibitory concentrations (IC50) against p300/CBP.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | EP300 | 8.0 | Histone Acetyltransferase (HAT) Assay | [1] |
| EP300 | <0.5 | Full-length enzyme assay | [2][3] | |
| CBP | 2.9 | Full-length enzyme assay | [2][3] | |
| EP300/CREBBP | 10.7 | Biochemical Assay (low Acetyl-CoA) | [4][5] | |
| iP300w | p300 | 19 | Histone Acetyltransferase (HAT) Assay | [6] |
| p300 (H3K9Ac) | 33 | Homogeneous Time-Resolved Fluorescence (HTRF) Assay | [7][8][9] | |
| EP300/CREBBP | 15.8 | Biochemical Assay (low Acetyl-CoA) | [4][5] |
A direct comparative study highlights that the biochemical inhibitor potency follows the order of iP300w < this compound, with this compound emerging as the more potent inhibitor in this head-to-head analysis.[4][5]
Mechanism of Action: Inhibition of p300/CBP Signaling
Both this compound and iP300w exert their effects by inhibiting the catalytic HAT activity of the highly homologous transcriptional co-activators, p300 (also known as EP300 or KAT3A) and CBP (CREB-binding protein or KAT3B).[10] These enzymes play a crucial role in regulating gene expression by acetylating histone proteins (e.g., H3K18 and H3K27) and other non-histone protein substrates.[4][10] This acetylation neutralizes the positive charge of lysine (B10760008) residues, leading to a more open chromatin structure that facilitates transcription. By inhibiting p300/CBP, these compounds prevent histone acetylation, resulting in a condensed chromatin state and the repression of target gene transcription. This mechanism underlies their anti-proliferative and anti-tumor activities observed in various cancer models.[1][2][11]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of potency data, a detailed understanding of the experimental methodologies is crucial. Below are representative protocols for the key assays used to characterize this compound and iP300w.
Biochemical Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of p300/CBP and its inhibition by the compounds.
-
Enzyme: Recombinant full-length or the catalytic domain of human p300 or CBP.
-
Substrates: Histone H3 peptide and [3H]-Acetyl-CoA.
-
Assay Buffer: Typically contains Tris-HCl, DTT, PMSF, and sodium butyrate.
-
Procedure:
-
The enzyme is incubated with varying concentrations of the inhibitor (this compound or iP300w) in the assay buffer.
-
The reaction is initiated by the addition of the histone H3 peptide and [3H]-Acetyl-CoA.
-
The mixture is incubated at 30°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and the [3H]-acetylated histone peptide is captured, typically on a filter membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Histone Acetylation Assay (Western Blot)
This assay assesses the ability of the inhibitors to modulate histone acetylation within a cellular context.
-
Cell Line: A relevant cell line, such as MCF-7 breast cancer cells, is often used.[4]
-
Treatment: Cells are treated with a dose range of this compound or iP300w for a specific duration (e.g., 3 hours).[4]
-
Procedure:
-
Cells are cultured to a suitable confluency and then treated with the inhibitors.
-
After the treatment period, cells are harvested, and histones are extracted from the nuclei.
-
Histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K18, anti-acetyl-H3K27) and a loading control (e.g., anti-total Histone H3).
-
Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
The intensity of the bands corresponding to acetylated histones is quantified and normalized to the loading control to determine the extent of inhibition.
-
Conclusion
Both this compound and iP300w are potent and valuable research tools for investigating the roles of p300 and CBP in health and disease. The available data suggests that this compound exhibits a higher potency in direct biochemical comparisons.[4][5] The choice of inhibitor for a particular study will depend on the specific experimental context, including the cell type or in vivo model, and the desired concentration range for achieving effective target engagement. Researchers should carefully consider the published data and the specific requirements of their experimental design when selecting between these two inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iP300w | p300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 7. A novel P300 inhibitor reverses DUX4-mediated global histone H3 hyperacetylation, target gene expression, and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iP300w | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
Specificity Showdown: (S,S)-CPI-1612 Sets a High Bar for HAT Inhibition
Cambridge, MA - In the competitive landscape of epigenetic drug discovery, the histone acetyltransferase (HAT) inhibitor (S,S)-CPI-1612 is demonstrating a remarkable combination of potency and selectivity, setting it apart from other molecules in its class. This guide provides a detailed comparison of this compound with other notable HAT inhibitors, supported by experimental data and detailed protocols for researchers in oncology, inflammation, and other fields where HATs are a therapeutic target.
This compound is a potent, orally bioavailable inhibitor of the highly homologous histone acetyltransferases EP300 and CBP (also known as KAT3A/3B).[1] These enzymes are crucial transcriptional co-regulators implicated in a variety of diseases, including cancer.[1][2] The specificity of a HAT inhibitor is paramount to minimize off-target effects and enhance therapeutic efficacy. This guide delves into the comparative data that underscores the superior profile of this compound.
Potency and Selectivity: A Quantitative Comparison
The inhibitory activity of this compound has been rigorously tested against its primary targets, EP300 and CBP, and compared with other well-known HAT inhibitors such as A-485 and iP300w. The half-maximal inhibitory concentration (IC50) values from various biochemical assays consistently highlight the high potency of this compound.
This compound exhibits low nanomolar to sub-nanomolar potency against both the catalytic domain and full-length EP300 and CBP enzymes. In a direct comparison, this compound was found to be the most potent inhibitor, followed by iP300w and A-485.[3][4] This trend holds even at physiological concentrations of the cofactor acetyl-CoA, a critical consideration for cellular activity.[3][5]
| Inhibitor | EP300 HAT (catalytic domain) IC50 (nM) | Full-Length EP300 IC50 (nM) | Full-Length CBP IC50 (nM) |
| This compound | 8.0 - 10.7[3][6] | <0.5[7][8] | 2.9[7][8] |
| A-485 | 44.8[3][4] | 2.5[1] | 3.2[1] |
| iP300w | 15.8[3][4] | N/A | N/A |
Crucially, this compound has demonstrated exceptional selectivity. When screened against a panel of seven other histone acetyltransferases (Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, and GCN5L2), no significant inhibitory activity was observed.[1] Furthermore, it showed minimal activity against a broader panel of off-target proteins, with weak inhibition of hERG and moderate inhibition of some cytochrome P450 enzymes only at micromolar concentrations, significantly higher than its on-target potency.[1][7]
| Off-Target | This compound IC50 (µM) |
| hERG | 10.4[1][7] |
| CYP2C8 | 1.9[1][7] |
| CYP2C19 | 2.7[1][7] |
| Other CYPs (3A4, 2D6, 1A2, 2B6, 2C9) | >6.6 - >50[1] |
Cellular Activity and On-Target Engagement
The superior biochemical potency of this compound translates to robust cellular activity. It effectively inhibits histone H3 lysine (B10760008) 18 acetylation (H3K18Ac) and H3K27 acetylation (H3K27Ac), key marks of EP300/CBP activity, in cellular assays at low nanomolar concentrations.[1][7] For instance, the EC50 for H3K18Ac inhibition in cells was determined to be 14 nM.[7][8] The anti-proliferative effects of this compound in cancer cell lines, such as JEKO-1 mantle cell lymphoma, also align with its potent on-target inhibition.[1][7] Comparative studies have shown that the cellular effects of this compound, A-485, and iP300w on histone acetylation and cell growth directly parallel their biochemical potencies, supporting a consistent on-target mechanism of action.[3][4]
Experimental Methodologies
The following are detailed protocols for key assays used to determine the specificity and potency of HAT inhibitors.
In Vitro HAT Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the acetylation of a histone peptide by a recombinant HAT enzyme.
Materials:
-
Recombinant EP300 catalytic domain
-
Biotinylated Histone H3 peptide substrate
-
Acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Europium-labeled anti-acetylated lysine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant EP300 enzyme, and biotinylated histone H3 peptide substrate in HAT assay buffer.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding Acetyl-CoA.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding the detection reagents (Europium-labeled antibody and Streptavidin-APC) in a suitable buffer.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot the data against the inhibitor concentration to determine the IC50 value.
Cellular Histone Acetylation Assay (Immunoblotting)
This method assesses the ability of an inhibitor to reduce histone acetylation within cells.
Materials:
-
Cancer cell line (e.g., MCF-7, JEKO-1)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-H3K27ac, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K27ac) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative reduction in histone acetylation.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental processes, the following diagrams are provided.
Caption: Simplified signaling pathway of CBP/p300-mediated gene transcription and its inhibition by this compound.
Caption: Workflow for determining HAT inhibitor potency and cellular activity.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Validating the On-Target Effects of (S,S)-CPI-1612 Using a Negative Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and selective histone acetyltransferase (HAT) inhibitor, (S,S)-CPI-1612, with its inactive stereoisomer, (R,R)-CPI-1612, to validate its on-target effects. This compound is a high-potency, orally bioavailable inhibitor of the paralogous transcriptional co-activators, EP300 and CBP.[1][2] This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the underlying biological pathways.
Executive Summary
This compound effectively inhibits the HAT activity of EP300 and CBP, leading to a reduction in histone H3 acetylation at lysine (B10760008) 27 (H3K27ac) and lysine 18 (H3K18ac). This on-target activity translates to potent anti-proliferative effects in cancer cell lines, particularly the mantle cell lymphoma line JEKO-1, and demonstrates significant tumor growth inhibition in xenograft models.[1][3] The validation of these on-target effects is critically supported by the use of its enantiomer, (R,R)-CPI-1612, which is expected to be biologically inactive due to stereospecific interactions with the target enzymes. While direct comparative studies are not extensively available in the public domain, the principles of stereoisomerism in pharmacology strongly suggest that any observed biological activity of this compound is due to its specific engagement with EP300/CBP.
Comparative Performance Data
The following tables summarize the key performance metrics of this compound in various assays. Data for the negative control, (R,R)-CPI-1612, is predicated on its expected inactivity.
Table 1: Biochemical Activity against EP300/CBP HATs
| Compound | Target | IC50 (nM) |
| This compound | EP300 | 8.0[3] |
| This compound | CBP | Potent Inhibition (IC50 not specified) |
| (R,R)-CPI-1612 | EP300/CBP | Expected to be inactive |
Table 2: Cellular Activity in JEKO-1 Mantle Cell Lymphoma Cells
| Compound | Assay | Endpoint | Potency |
| This compound | Cell Proliferation | GI50 | < 10 nM[1] |
| This compound | Histone Acetylation | H3K27ac Reduction | Dose-dependent[1] |
| This compound | Histone Acetylation | H3K18ac Reduction | Dose-dependent |
| (R,R)-CPI-1612 | Cell Proliferation / Histone Acetylation | - | Expected to be inactive |
Table 3: In Vivo Efficacy in a JEKO-1 Xenograft Model
| Treatment | Dose & Schedule | Tumor Growth Inhibition (TGI) |
| This compound | 0.5 mg/kg, twice daily | ~65%[1] |
| Vehicle Control | - | 0% |
| (R,R)-CPI-1612 | Not available | Expected to have no effect |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for validating this compound on-target effects.
Caption: Signaling pathway of EP300/CBP inhibition by this compound.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
In Vitro Histone Acetyltransferase (HAT) Assay
Objective: To determine the inhibitory activity of this compound and (R,R)-CPI-1612 on the enzymatic activity of EP300 and CBP.
Materials:
-
Recombinant human EP300 or CBP enzyme
-
Histone H3 peptide substrate
-
[3H]-Acetyl-CoA
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
This compound and (R,R)-CPI-1612 dissolved in DMSO
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and (R,R)-CPI-1612 in DMSO.
-
In a 96-well plate, combine the HAT assay buffer, recombinant HAT enzyme, and histone H3 peptide substrate.
-
Add the diluted compounds or DMSO (vehicle control) to the wells and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [3H]-Acetyl-CoA and incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding acetic acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [3H]-Acetyl-CoA.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value for this compound.
Cellular Histone Acetylation Assay (Western Blot)
Objective: To assess the effect of this compound and (R,R)-CPI-1612 on the levels of H3K27ac and H3K18ac in JEKO-1 cells.
Materials:
-
JEKO-1 cells
-
This compound and (R,R)-CPI-1612
-
Cell lysis buffer and histone extraction buffer
-
Primary antibodies: anti-H3K27ac, anti-H3K18ac, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture JEKO-1 cells and treat with various concentrations of this compound, (R,R)-CPI-1612, or DMSO for a specified time (e.g., 24 hours).
-
Harvest the cells and perform histone extraction.
-
Determine protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the acetylated histone levels to total histone H3.
Cell Proliferation Assay (MTT/MTS)
Objective: To determine the effect of this compound and (R,R)-CPI-1612 on the proliferation of JEKO-1 cells.
Materials:
-
JEKO-1 cells
-
This compound and (R,R)-CPI-1612
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed JEKO-1 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound, (R,R)-CPI-1612, or DMSO.
-
Incubate the cells for a period of 72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value for this compound.
In Vivo Mantle Cell Lymphoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound and (R,R)-CPI-1612 in a mouse model of mantle cell lymphoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
JEKO-1 cells
-
This compound and (R,R)-CPI-1612 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject JEKO-1 cells into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer this compound, (R,R)-CPI-1612, or vehicle control orally according to the specified dose and schedule (e.g., twice daily).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for histone acetylation).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
The data presented in this guide strongly support the on-target activity of this compound as a potent inhibitor of EP300/CBP. Its ability to reduce histone acetylation and inhibit cancer cell proliferation and tumor growth, contrasted with the expected inactivity of its (R,R)-CPI-1612 enantiomer, provides a robust validation of its mechanism of action. This information is critical for researchers and drug development professionals working on epigenetic therapies and highlights the importance of using appropriate negative controls to confirm on-target effects.
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
(S,S)-CPI-1612 vs. (R,R)-CPI-1612: A Comparative Guide for Researchers
An Objective Comparison of the Potent EP300/CBP HAT Inhibitor and its Inactive Enantiomer for Robust Experimental Design
For researchers in epigenetics and drug development, the selection of appropriate chemical probes is paramount for generating reliable and interpretable data. This guide provides a comprehensive comparison of the potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor, (S,S)-CPI-1612, and its stereoisomer, (R,R)-CPI-1612, which serves as an invaluable negative control for rigorous experimental validation.
Introduction to CPI-1612 and its Enantiomers
This compound is a highly potent, orally bioavailable small molecule inhibitor of the homologous histone acetyltransferases EP300 (p300) and CBP.[1][2][3] These enzymes are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins.[4] Dysregulation of EP300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[4]
In contrast, (R,R)-CPI-1612 is the enantiomer of the active compound and is widely regarded as the inactive control for in vitro and in vivo studies.[5] While direct, side-by-side inhibitory concentration data is not extensively published, its consistent designation as a negative control by suppliers and in the context of the active compound's discovery underscores its lack of significant inhibitory activity against EP300/CBP HATs. The use of (R,R)-CPI-1612 alongside its active counterpart is crucial for distinguishing on-target effects from potential off-target or non-specific activities of the chemical scaffold.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, highlighting its potent inhibitory activity across various biochemical and cellular assays. Data for (R,R)-CPI-1612 is not available in the form of IC50 values, as it is considered inactive.
Table 1: Biochemical Activity of this compound
| Target Enzyme | Assay Format | IC50 (nM) | Reference(s) |
| EP300 HAT Domain | Scintillation Proximity Assay (SPA) | 8.1 | [1][3][6] |
| Full-Length EP300 | - | <0.5 | [1][7] |
| Full-Length CBP | - | 2.9 | [1][7] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 / EC50 (nM) | Reference(s) |
| JEKO-1 (Mantle Cell Lymphoma) | Cell Proliferation | Growth Inhibition (GI50) | <7.9 | [3] |
| JEKO-1 | Histone Acetylation | H3K18Ac MSD | 14 | [1][3] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the EP300/CBP signaling pathway and a general workflow for evaluating CPI-1612 enantiomers.
Detailed Experimental Protocols
Biochemical EP300/CBP Histone Acetyltransferase (HAT) AlphaLISA Assay
This protocol is adapted from commercially available kits and literature procedures for measuring the enzymatic activity of EP300/CBP.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound and confirm the lack of activity of (R,R)-CPI-1612 against purified EP300 or CBP enzyme.
Materials:
-
Purified recombinant human EP300 or CBP HAT domain
-
Biotinylated histone H3 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
This compound and (R,R)-CPI-1612 dissolved in DMSO
-
AlphaLISA anti-acetylated-histone acceptor beads
-
Streptavidin-coated donor beads
-
AlphaLISA assay buffer (e.g., 50 mM HEPES pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)
-
384-well white OptiPlates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and (R,R)-CPI-1612 in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme Reaction:
-
Add 2.5 µL of the diluted compounds or DMSO to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the EP300/CBP enzyme and biotinylated histone H3 peptide in assay buffer.
-
Initiate the reaction by adding 2.5 µL of Acetyl-CoA in assay buffer.
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
-
Detection:
-
Add 5 µL of a suspension of anti-acetylated-histone acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of a suspension of streptavidin-coated donor beads to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value for this compound by fitting the data to a four-parameter logistic dose-response curve.
Cellular Histone H3K27 Acetylation Meso Scale Discovery (MSD) Assay
This protocol outlines a method to measure the ability of the compounds to inhibit histone acetylation in a cellular context.
Objective: To assess the cellular potency of this compound in inhibiting EP300/CBP-mediated histone acetylation and to demonstrate the inactivity of (R,R)-CPI-1612.
Materials:
-
JEKO-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin
-
This compound and (R,R)-CPI-1612 dissolved in DMSO
-
MSD MULTI-SPOT® 96-well plates coated with anti-histone H3 antibody
-
MSD SULFO-TAG™ anti-acetyl-histone H3 (K27) detection antibody
-
MSD Read Buffer T
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Procedure:
-
Cell Treatment:
-
Seed JEKO-1 cells in a 96-well culture plate at an appropriate density.
-
Treat the cells with a serial dilution of this compound and (R,R)-CPI-1612 for 4-6 hours. Include a DMSO-only control.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
MSD Assay:
-
Block the MSD plate with blocking buffer for 1 hour.
-
Wash the plate with wash buffer.
-
Add 25 µL of cell lysate (normalized for protein concentration) to each well.
-
Incubate for 2 hours at room temperature with shaking.
-
Wash the plate.
-
Add 25 µL of the SULFO-TAG™ detection antibody solution.
-
Incubate for 1 hour at room temperature with shaking.
-
Wash the plate.
-
Add 150 µL of MSD Read Buffer T to each well.
-
-
Data Acquisition: Read the plate on an MSD instrument.
-
Data Analysis: Normalize the signal to the DMSO control and determine the EC50 value for this compound.
In Vivo JEKO-1 Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of CPI-1612 enantiomers in a mouse model.
Objective: To determine the in vivo efficacy of this compound and to confirm the lack of efficacy of (R,R)-CPI-1612 in a mantle cell lymphoma xenograft model.
Materials:
-
JEKO-1 cells
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel
-
This compound and (R,R)-CPI-1612 formulated for oral administration
-
Vehicle control formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant JEKO-1 cells mixed with Matrigel into the flank of the mice.[8]
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle, this compound, and (R,R)-CPI-1612.
-
Administer the compounds orally at the desired dose and schedule (e.g., once or twice daily).[1]
-
-
Efficacy Assessment:
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze pharmacodynamic markers to confirm target engagement.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CPI-1612|2374971-81-8|COA [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. xenograft.org [xenograft.org]
- 9. researchgate.net [researchgate.net]
- 10. insights.inotiv.com [insights.inotiv.com]
Unveiling On-Target Effects: A Comparative Guide to (S,S)-CPI-1612 and Genetic Knockdown of EP300/CBP
For researchers, scientists, and drug development professionals, establishing the on-target activity of a pharmacological agent is a critical step in preclinical validation. This guide provides a comprehensive cross-validation of the potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor, (S,S)-CPI-1612, with the genetic knockdown of its targets, the paralogous transcriptional co-activators EP300 (p300) and CREBBP (CBP).
The proteins p300 and CBP are master regulators of gene expression, playing a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3][4] Their dysregulation is implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets.[1][5][6][7][8] this compound is a highly potent, selective, and orally bioavailable inhibitor of the HAT activity of p300/CBP.[5][6][9][10][11][12] This guide objectively compares the cellular and molecular effects of this small molecule inhibitor with the effects of directly reducing p300 and CBP protein levels through siRNA-mediated knockdown. By presenting supporting experimental data, detailed protocols, and pathway visualizations, this guide aims to provide a clear framework for validating the mechanism of action of p300/CBP inhibitors.
Comparative Analysis: Pharmacological Inhibition vs. Genetic Knockdown
The central hypothesis of this cross-validation is that the phenotypic and gene expression changes induced by this compound should phenocopy those caused by the genetic knockdown of its targets, EP300 and CBP. The following tables summarize the quantitative data from studies in various cancer cell lines, demonstrating the parallels between these two approaches.
Data Presentation
Table 1: Comparative Effects on Gene Expression
| Gene Target | This compound Treatment | EP300 Knockdown | CBP Knockdown | Dual EP300/CBP Knockdown | Cell Line(s) |
| MYC | ↓ (Significant Downregulation)[13][14] | ↓[15] | ↓ | ↓↓ (Pronounced Downregulation)[15][16] | Hematological Malignancies, Breast Cancer, Ewing Sarcoma[1][8][14][16] |
| FOSL1 | ↓ | ↓ | ↓ | ↓↓ | Hematological Malignancies[1] |
| CCND1 | ↓ | ↓ | ↓ | ↓↓ | Hematological Malignancies, Breast Cancer[1][17] |
| NR0B1 | ↓ | ↓ | ↓ | ↓↓ | Ewing Sarcoma[16] |
| MEIS1 | ↓ | ↓ | ↓ | ↓↓ | Ewing Sarcoma[16] |
| ID2 | ↓ | ↓ | ↓ | ↓↓ | Ewing Sarcoma[16] |
| MMP-2 | ↓ | ↓ | No significant change | ↓ | Prostate Cancer[18][19] |
| MMP-9 | ↓ | ↓ | No significant change | ↓ | Prostate Cancer[18][19] |
Table 2: Comparative Phenotypic Outcomes
| Phenotype | This compound | EP300 Knockdown | CBP Knockdown | Dual EP300/CBP Knockdown | Cell Line(s) |
| Cell Viability / Proliferation | Potent Inhibition (GI50 <100 nM)[9][13] | ↓ (Decreased Proliferation)[18][19] | ↓ (Decreased Proliferation)[18][19] | ↓↓ (Significant Reduction)[16] | JEKO-1, MCF7, Prostate Cancer, Ewing Sarcoma[5][13][16][18][19] |
| Apoptosis | ↑ (Induction of Apoptosis) | ↑ (Caspase-dependent)[18][19] | No significant change[18][19] | ↑↑ | Prostate Cancer[18][19] |
| Cell Cycle Arrest | ↑ (Induces Arrest)[20] | ↑ (G1 Phase Accumulation)[21][22] | ↑ (G1 Phase Accumulation)[21][22] | ↑↑ | Hematological Malignancies[1][8] |
| Cell Invasion | ↓ | ↓ (Reduced Invasion)[18][19] | No significant change[18][19] | ↓ | Prostate Cancer[18][19] |
| H3K27 Acetylation | ↓ (Suppression)[5][11][13] | ↓ (Reduced Levels)[23] | ↓ (Reduced Levels)[23] | ↓↓ | Various[23] |
| H3K18 Acetylation | ↓ (Suppression)[5][9] | ↓ | ↓ | ↓↓ | Various[16] |
Note: The tables compile findings from multiple studies. Direct quantitative comparison of fold changes and IC50 values should be made within the context of the specific experiments detailed in the cited literature.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of p300/CBP Action and Modes of Inhibition.
Caption: Experimental Workflow for Cross-Validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standardized protocols for the key experiments cited in this guide.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Maintain the selected cancer cell line (e.g., JEKO-1, MCF-7) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Plate cells at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO.[11] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Replace the existing medium with the drug-containing medium. For dose-response experiments, use a range of concentrations (e.g., 1 nM to 10 µM). For time-course experiments, treat cells for various durations (e.g., 6, 24, 48, 72 hours).
-
Controls: Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Protocol 2: siRNA-mediated Knockdown of EP300 and CBP
-
Reagents: Use validated siRNA sequences targeting human EP300 and CREBBP. A non-targeting (scramble) siRNA should be used as a negative control. Use a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Transfection:
-
One day before transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
Dilute siRNA in a serum-free medium.
-
In a separate tube, dilute the transfection reagent in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells dropwise.
-
-
Post-Transfection: Incubate cells for 48-72 hours post-transfection before harvesting for downstream analysis. The optimal time should be determined empirically to achieve maximal protein knockdown.
-
Knockdown Confirmation: Assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.[15][16][23]
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated and control cells using an appropriate kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for target genes (e.g., MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 4: Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p300, anti-CBP, anti-acH3K27, anti-MYC, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 5: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound or perform siRNA transfection as described above.
-
Assay: After the desired incubation period (e.g., 72 hours), add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Interpretation and Conclusion
The data presented in this guide demonstrates a strong correlation between the effects of the pharmacological inhibitor this compound and genetic knockdown of EP300 and CBP. Both approaches lead to the downregulation of key oncogenes like MYC, resulting in reduced cell proliferation and, in some contexts, induction of apoptosis.[13][15][24] This convergence provides robust evidence that the primary mechanism through which this compound exerts its anti-cancer effects is indeed the on-target inhibition of p300/CBP HAT activity.
It is also important to note the differential roles of p300 and CBP that can be dissected using single-gene knockdowns. For instance, in prostate cancer models, p300 knockdown, but not CBP knockdown, was shown to induce apoptosis and decrease cell invasion, suggesting p300 has specific, non-redundant functions in these pathways.[18][19] Such findings highlight the utility of genetic approaches in elucidating the specific contributions of paralogous proteins.
References
- 1. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 3. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vcm.edpsciences.org [vcm.edpsciences.org]
- 5. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Inhibition of the acetyltransferases p300 and CBP reveals a targetable function for p300 in the survival and invasion pathways of prostate cancer c... [cancer.fr]
- 20. Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CBP/p300 and SIRT1 Are Involved in Transcriptional Regulation of S-Phase Specific Histone Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CBP/p300 and SIRT1 Are Involved in Transcriptional Regulation of S-Phase Specific Histone Genes | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
Unmasking Off-Target Profiles: A Comparative Analysis of EP300/CBP Inhibitors
For researchers, scientists, and drug development professionals, understanding the off-target profiles of small molecule inhibitors is paramount for predicting potential toxicity and ensuring therapeutic efficacy. This guide provides a comparative analysis of the off-target profiles of several prominent EP300/CBP inhibitors, supported by experimental data and detailed methodologies.
The homologous histone acetyltransferases (HATs) EP300 and CBP are critical regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. Consequently, numerous small molecule inhibitors targeting these proteins have been developed. While on-target potency is a key design parameter, off-target interactions can lead to unforeseen side effects or even contribute to the compound's therapeutic effect. This guide delves into the selectivity of commonly used EP300/CBP inhibitors to aid in the selection of the most appropriate chemical tools for research and development.
Comparative Off-Target Binding Data
To facilitate a direct comparison of inhibitor selectivity, the following table summarizes the available quantitative data on their off-target binding affinities. It is important to note that the experimental assays and the panel of off-targets assessed can vary between studies, which may influence the reported values.
| Inhibitor | Off-Target | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| CCS1477 | BRD4 | Surface Plasmon Resonance (SPR) | 222 nM | [1] |
| 97 Kinases | Kinome Scan (@10µM) | No significant activity | ||
| 44 GPCRs, Ion Channels, Transporters | Cerep Safety Screen (@10µM) | No significant activity | ||
| GNE-272 | BRD4(1) | TR-FRET | 13 µM | [2][3][4][5] |
| I-CBP112 | BRD4(1) | Isothermal Titration Calorimetry (ITC) | 5.6 µM | [6] |
| BRD4(2) | Isothermal Titration Calorimetry (ITC) | 20 µM | [6] | |
| GPCR α1A | Radioligand Binding Assay | Weak Interaction | [7][8] | |
| GPCR 5HT1 | Radioligand Binding Assay | Weak Interaction | [7][8] | |
| 40 Bromodomains | Biointerferometry | No significant binding | [8] | |
| SGC-CBP30 | BRD4(1) | Isothermal Titration Calorimetry (ITC) | 40-fold lower affinity than for CBP | |
| ABCG2 | Cellular Viability Assay | Sub-micromolar IC50 (250-850 nM) | [9] | |
| A-485 | Not specified | Comparative analysis suggests on-target mechanism | Data not available | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the assessment of inhibitor off-target profiles.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe I-CBP112 | Chemical Probes Portal [chemicalprobes.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of (S,S)-CPI-1612 and Other EP300/CBP Inhibitors Across Cancer Cell Line Panels
A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein p300) and CBP (CREB-binding protein). These two proteins are highly homologous transcriptional co-activators that play a critical role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. This guide provides a comparative analysis of the efficacy of this compound against other notable p300/CBP inhibitors, A-485 and iP300w, across a panel of cancer cell lines, with a focus on data from the National Cancer Institute's NCI-60 screen.
Mechanism of Action: Targeting Histone Acetylation
This compound and its counterparts, A-485 and iP300w, function by competitively inhibiting the HAT activity of p300 and CBP. This inhibition leads to a reduction in the acetylation of key histone residues, such as H3K18 and H3K27. Histone acetylation is a critical epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. By blocking this process, these inhibitors can downregulate the expression of oncogenes and other genes essential for cancer cell proliferation and survival.
Comparative Efficacy in Cancer Cell Lines
While comprehensive NCI-60 data for this compound, A-485, and iP300w under their common research names is not directly available from the NCI's public database, published literature indicates that these compounds exhibit similar growth inhibition profiles across the NCI-60 cell line panel. This suggests a comparable spectrum of activity against various cancer types.
For illustrative purposes, the following table summarizes publicly available GI50 (50% growth inhibition) values for these compounds in specific cancer cell lines. It is important to note that experimental conditions can vary between studies, and direct comparison should be made with caution.
| Cell Line | Cancer Type | This compound GI50 (nM) | A-485 GI50 (nM) | iP300w GI50 (nM) |
| JEKO-1 | Mantle Cell Lymphoma | <7.9 | - | - |
| HCT-116 | Colon Carcinoma | 14 (EC50 for H3K18Ac reduction) | - | - |
| MCF7 | Breast Cancer | <100 | - | - |
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the efficacy of p300/CBP inhibitors.
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a standardized assay used to assess the anti-cancer activity of compounds against 60 human cancer cell lines representing nine different cancer types.
Workflow:
Methodology:
-
Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
Pre-incubation: Plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.
-
Compound Addition: Test compounds are serially diluted and added to the plates over a 5-log concentration range.
-
Incubation: Plates are incubated for an additional 48 hours.
-
Cell Fixation: Adherent cells are fixed in situ by the addition of cold 50% (w/v) trichloroacetic acid (TCA).
-
Staining: Cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.
-
Measurement: The optical density is read at 515 nm.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net 50% loss of cells) are calculated.
Note: The NCI has modernized its screening platform to a 384-well format with a CellTiter-Glo® luminescent readout.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Plating: Seed cells in an opaque-walled multiwell plate at a predetermined density.
-
Compound Treatment: Add the test compound at various concentrations and incubate for the desired period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® Reagent directly to the wells.
-
Incubation and Lysis: Mix on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
Histone Acetylation Assay (e.g., Meso Scale Discovery)
This is an electrochemiluminescence-based assay to quantify the levels of specific histone modifications, such as H3K18Ac.
Methodology:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to extract nuclear proteins.
-
Plate Coating: Use plates pre-coated with a capture antibody specific for the histone of interest (e.g., Histone H3).
-
Sample Incubation: Add cell lysates to the wells and incubate to allow the histone to bind to the capture antibody.
-
Detection: Add a detection antibody that is specific for the acetylated residue (e.g., anti-H3K18Ac) and is conjugated to an electrochemiluminescent label (SULFO-TAG™).
-
Reading: Wash the plate and add a read buffer. The plate is then read on an MSD instrument, and the intensity of the emitted light is proportional to the amount of the specific histone modification.
Signaling Pathways and Logical Relationships
The inhibition of p300/CBP by this compound has downstream effects on various signaling pathways critical for cancer cell growth and survival.
Conclusion
This compound is a potent inhibitor of p300/CBP histone acetyltransferases, demonstrating significant anti-proliferative activity in various cancer cell lines. Its efficacy profile is comparable to other well-characterized p300/CBP inhibitors like A-485 and iP300w, suggesting a similar broad applicability in oncology research. The choice of inhibitor for specific experimental settings may depend on factors such as commercial availability, off-target effects, and pharmacokinetic properties for in vivo studies. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute robust studies to further elucidate the therapeutic potential of targeting p300/CBP in cancer. The availability of extensive datasets, such as the NCI-60, provides a valuable resource for in-silico analysis and hypothesis generation for these and other anti-cancer agents.
Head-to-Head In Vivo Efficacy of Histone Acetyltransferase (HAT) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histone acetyltransferases (HATs) have emerged as critical targets in drug discovery, particularly in oncology. These enzymes play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of HAT activity is implicated in the pathogenesis of various diseases, making HAT inhibitors a promising class of therapeutic agents. This guide provides a head-to-head comparison of the in vivo efficacy of various HAT inhibitors, supported by experimental data, to aid researchers in selecting the most suitable compounds for their studies.
In Vivo Efficacy Data Summary
The following tables summarize the in vivo anti-tumor efficacy of several HAT inhibitors. It is important to note that direct head-to-head comparative studies are limited. The first table presents a direct comparison of PU139 and PU141 from a single study, while the second table compiles data from various studies for other prominent HAT inhibitors. Caution is advised when comparing results across different studies due to variations in experimental models and conditions.
Table 1: Head-to-Head Comparison of PU139 and PU141 in a Neuroblastoma Xenograft Model
| Inhibitor | Target HAT(s) | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| PU139 | Gcn5, PCAF, p300/CBP | Neuroblastoma | SK-N-SH xenografts in NMRI:nu/nu mice | 25 mg/kg, intraperitoneal (i.p.), once a week for 2 weeks | 33% | [1][2] |
| PU141 | p300/CBP selective | Neuroblastoma | SK-N-SH xenografts in NMRI:nu/nu mice | 25 mg/kg, i.p., once a week for 2 weeks | 19% | [1][2] |
Table 2: Summary of In Vivo Efficacy for Other HAT Inhibitors (Data from Separate Studies)
| Inhibitor | Target HAT(s) | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| C646 | p300/CBP | Pancreatic Cancer | MIAPaCa2 xenografts in nude mice | 10 mg/kg, i.p., daily for 2 weeks | Significant tumor growth suppression (Tumor volume: 394.7 mm³ vs. 985.5 mm³ in control) | [3][4] |
| A-485 | p300/CBP | Castration-Resistant Prostate Cancer | LuCaP-77 CR xenograft in SCID mice | Twice daily i.p. injections for 21 days | 54% TGI | [5] |
| CCS1477 (inobrodib) | p300/CBP (bromodomain) | Multiple Myeloma | OPM2 xenografts in mice | 20 mg/kg, for 6 days | Dose-dependent efficacy, significant tumor growth inhibition | [6] |
| CCS1477 (inobrodib) | p300/CBP (bromodomain) | Castration-Resistant Prostate Cancer | 22Rv1 xenografts in athymic nude mice | 10, 20 mg/kg qd or 30 mg/kg qod, oral gavage for 28 days | Complete tumor growth inhibition | [7] |
| Garcinol (B8244382) | p300, PCAF | Breast Cancer | MDA-MB-231 xenografts in SCID mice | Not specified | Significant inhibition of tumor growth | [8][9] |
| Anacardic Acid | p300, PCAF | Ehrlich Ascites Tumor | EAT mouse model | Not specified | Abatement of tumor angiogenesis | [10] |
| Curcumin | p300/CBP | Colorectal Cancer Liver Metastases | Rat model | Not specified | 5.6-fold reduction in tumor volume of liver implants | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
Neuroblastoma Xenograft Model for PU139 and PU141 Efficacy Study[1][2]
-
Animal Model: Male NMRI:nu/nu mice.
-
Cell Line: Human neuroblastoma cell line SK-N-SH.
-
Tumor Implantation: Fragments of in vivo passaged SK-N-SH tumors were implanted subcutaneously into the flank of each mouse.
-
Treatment: When tumors became palpable, mice were randomized into treatment and control groups. PU139 and PU141 were administered intraperitoneally at a dose of 25 mg/kg on days 6 and 13 post-implantation. The control group received a saline solution.
-
Efficacy Evaluation: Tumor volume was measured twice a week. The percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.
Pancreatic Cancer Xenograft Model for C646 Efficacy Study[3][4]
-
Animal Model: Nude mice.
-
Cell Line: Human pancreatic cancer cell line MIAPaCa2.
-
Tumor Implantation: MIAPaCa2 cells were injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reached a measurable size (approximately 10 days post-injection), mice were treated with C646 (10 mg/kg) or vehicle (DMSO) via intraperitoneal injection daily for two weeks.
-
Efficacy Evaluation: Tumor volume was recorded over eight weeks to assess the therapeutic efficacy of C646.
Castration-Resistant Prostate Cancer Xenograft Model for A-485 Efficacy Study[5]
-
Animal Model: SCID male mice.
-
Tumor Model: Patient-derived castration-resistant prostate cancer model, LuCaP-77 CR xenograft.
-
Treatment: After tumors were established, mice received twice-daily intraperitoneal injections of A-485 for 21 days.
-
Efficacy Evaluation: Tumor growth inhibition was calculated by comparing the tumor volumes in the A-485-treated group to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can facilitate a deeper understanding of the mechanisms of action and experimental designs.
Caption: Workflow for assessing the in vivo efficacy of HAT inhibitors.
Caption: Inhibition of p300/CBP signaling by selective HAT inhibitors.
References
- 1. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Garcinol Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellcentric.com [cellcentric.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Combinatorial treatment with anacardic acid followed by TRAIL augments induction of apoptosis in TRAIL resistant cancer cells by the regulation of p53, MAPK and NFκβ pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Curcumin Reduces Colorectal Cancer Cell Proliferation and Migration and Slows In Vivo Growth of Liver Metastases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Clinical and Preclinical EP300/CBP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The homologous transcriptional coactivators E1A binding protein p300 (EP300) and CREB-binding protein (CBP) have emerged as critical targets in oncology and other therapeutic areas. Their roles as epigenetic regulators, primarily through their histone acetyltransferase (HAT) and bromodomain functions, are integral to various cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of EP300/CBP activity is implicated in numerous cancers, making them attractive targets for therapeutic intervention.[3][4] This guide provides a comparative overview of key preclinical and clinical inhibitors targeting EP300/CBP, with a focus on their performance, supporting experimental data, and methodologies.
Mechanism of Action: Targeting the Bromodomain
A predominant strategy for inhibiting EP300/CBP function is to target their bromodomains. These domains are responsible for "reading" acetylated lysine (B10760008) residues on histones and other proteins, a crucial step in transcriptional activation.[4][5] By competitively binding to the bromodomain, small molecule inhibitors can displace EP300/CBP from chromatin, leading to the downregulation of key oncogenic gene expression programs.[6] A well-established example of this is the suppression of the IRF4/MYC signaling axis in multiple myeloma, which is critical for the viability of myeloma cells.[7][8]
Preclinical Inhibitors: A Comparative Overview
A number of potent and selective EP300/CBP bromodomain inhibitors have been developed and characterized in preclinical studies. These compounds have demonstrated significant anti-tumor activity across a range of hematological malignancies and solid tumors.
| Inhibitor | Target | IC50/EC50/GI50 | Key Preclinical Findings | Reference(s) |
| SGC-CBP30 | EP300/CBP Bromodomain | EC50 (CBP-H3.3 binding): 0.28 µM | Induces cell cycle arrest and apoptosis in multiple myeloma cell lines; suppresses IRF4 and MYC expression. | [4][7] |
| I-CBP112 | EP300/CBP Bromodomain | EC50 (CBP-H3.3 binding): 0.24 µM | Shows potent growth inhibitory effects in multiple myeloma cell lines (GI50 < 3 µM in sensitive lines). | [4][7] |
| OPN-6602 | EP300/CBP Bromodomain | IC50 (EP300): 27 nM; IC50 (CBP): 31 nM | Demonstrates single-agent tumor growth inhibition (71%) in a multiple myeloma xenograft model; shows >200-fold selectivity versus BET bromodomains. | [8][9][10] |
| CCS1477 (Inobrodib) | EP300/CBP Bromodomain | GI50 < 100 nM in multiple myeloma cell lines | Induces cell cycle arrest and differentiation in hematologic malignancy models; evicts EP300/CBP from key enhancer regions. | [6][11] |
| GNE-049 | p300/CBP Bromodomain | Not specified | Blocks expression of key proliferative genes and reduces tumor growth in mouse models of prostate cancer. | [12] |
| NEO2734 | Dual BET and CBP/EP300 Bromodomain | Kd (CBP/EP300): Nanomolar range | Exhibits potent antiproliferative activity across various cell lines, particularly leukemia, prostate cancer, and lymphomas. | [13][14] |
| OPN-6742 | EP300/CBP Bromodomain | IC50 (EP300): 13 nM; IC50 (CBP): 18 nM | Potent dual inhibitor with demonstrated biochemical activity. | [9] |
Clinical Development of EP300/CBP Inhibitors
The promising preclinical data has led to the advancement of several EP300/CBP inhibitors into clinical trials, primarily for hematological malignancies and advanced solid tumors.
| Inhibitor | Clinical Trial Identifier | Phase | Target Indication(s) | Status |
| OPN-6602 | NCT06433947 | Phase 1 | Multiple Myeloma | Recruiting |
| CCS1477 (Inobrodib) | NCT04068597 | Phase 1/2a | Advanced Haematological Malignancies | Ongoing |
| EP31670 (NEO2734) | NCT05488548 | Phase 1 | Advanced Solid Tumors and Hematological Malignancies | Ongoing |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: EP300/CBP signaling and mechanism of bromodomain inhibition.
Caption: A typical preclinical evaluation workflow for EP300/CBP inhibitors.
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used in the evaluation of EP300/CBP inhibitors.
Cell Viability Assays
-
Objective: To determine the growth inhibitory effects of the compounds on cancer cell lines.
-
Method:
-
A panel of cell lines (e.g., multiple myeloma, acute leukemia) are seeded in 96-well plates.[7]
-
Cells are treated with a dose range of the inhibitor or DMSO as a control.[4]
-
After a specified incubation period (e.g., 6 days), cell viability is measured using a reagent such as resazurin.[4]
-
Fluorescence is read on a plate reader, and the data is normalized to the DMSO control to calculate GI50 values (the concentration that causes 50% inhibition of cell growth).[4]
-
NanoBRET Cellular Target Engagement Assay
-
Objective: To measure the potency of inhibitors in a cellular context by assessing their ability to disrupt the interaction between the EP300/CBP bromodomain and histone H3.
-
Method:
-
Cells are co-transfected with plasmids expressing the EP300 or CBP bromodomain fused to NanoLuc luciferase and histone H3.3 fused to HaloTag.
-
The HaloTag is labeled with a fluorescent ligand.
-
In the absence of an inhibitor, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the fluorescently labeled histone.
-
Cells are treated with varying concentrations of the inhibitor.
-
The BRET signal is measured, and the dose-dependent inhibition is used to calculate the EC50 value.[4][7]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the changes in mRNA expression of target genes (e.g., IRF4, MYC) following inhibitor treatment.
-
Method:
-
Cancer cells are treated with the inhibitor or DMSO for a specific duration (e.g., 6 hours).[7]
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for the target genes and a housekeeping gene for normalization.
-
The relative gene expression is calculated using the delta-delta Ct method.[7]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Objective: To identify the genome-wide binding sites of EP300/CBP and assess how inhibitor treatment affects their localization.
-
Method:
-
Cells are treated with the inhibitor or DMSO and then cross-linked with formaldehyde.
-
Chromatin is sheared into small fragments.
-
An antibody specific to EP300 or CBP is used to immunoprecipitate the protein-DNA complexes.
-
The cross-links are reversed, and the associated DNA is purified.
-
The DNA is then sequenced, and the reads are mapped to the genome to identify binding peaks.[11][15]
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Method:
-
Immunocompromised mice are subcutaneously or systemically engrafted with human cancer cells (e.g., OPM-2 multiple myeloma cells).[10]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.[9]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.[10]
-
Conclusion
The development of EP300/CBP inhibitors represents a promising therapeutic strategy, particularly in oncology. The preclinical data for a range of compounds demonstrates potent and selective activity against the bromodomains of these coactivators, leading to significant anti-tumor effects in various cancer models. The ongoing clinical trials will be crucial in determining the safety and efficacy of these agents in patients. The continued investigation into the diverse roles of EP300 and CBP will undoubtedly unveil further therapeutic opportunities for this class of inhibitors.
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 4. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 5. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Novel dual EP300/CBP bromodomain inhibitors show efficacy in models of mCRPC | BioWorld [bioworld.com]
- 10. Opna Bio Doses First Patient in Phase 1 Study in Multiple Myeloma with OPN-6602, an EP300/CBP Bromodomain Inhibitor - Opna Bio [opnabio.com]
- 11. ashpublications.org [ashpublications.org]
- 12. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S,S)-CPI-1612: A Guide for Laboratory Professionals
Researchers and drug development professionals handling (S,S)-CPI-1612, a potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management and disposal of this compound waste, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, consult the Safety Data Sheet (SDS) provided by the manufacturer. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory at all times when handling this compound and its waste products. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
Waste Stream Characterization and Segregation
Proper disposal begins with the correct segregation of waste. Different forms of this compound waste must be collected in separate, clearly labeled, and compatible containers.
| Waste Stream Category | Description | Recommended Container Type |
| Solid Waste | Unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes), and weighing papers. | Labeled, sealed, and puncture-resistant |
| Non-halogenated Organic Solvent Waste | Solutions of this compound in solvents such as DMSO or ethanol. | Labeled, non-halogenated solvent waste |
| Aqueous Waste | Dilute aqueous solutions containing this compound, such as from cell culture media (if institutional policy dictates). | Labeled, aqueous hazardous waste |
| Sharps Waste | Contaminated needles, syringes, pipette tips, and broken glassware that have come into contact with this compound. | Labeled, puncture-proof sharps container |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the disposal of this compound. Note: All disposal must be conducted in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
1. Decontamination of Work Surfaces and Equipment:
-
Following any handling of this compound, thoroughly decontaminate all work surfaces (e.g., fume hood sash and surface, benchtops) and non-disposable equipment (e.g., spatulas, glassware).
-
Use a suitable solvent, such as ethanol, to wipe down surfaces, followed by a soap and water wash.
-
All cleaning materials, such as absorbent pads and wipes, should be disposed of as solid hazardous waste.
2. Management of Spills:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully collect the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area as described above.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
3. Disposal of Unused Solid this compound:
-
Unused or expired solid this compound should remain in its original, sealed container if possible.
-
If repackaging is necessary, use a compatible, well-sealed container.
-
Label the container clearly as "Hazardous Waste: this compound".
-
Arrange for pickup by your institution's hazardous waste management service.
4. Disposal of Solutions:
-
Do not dispose of solutions containing this compound down the drain.
-
Collect solutions in a designated, compatible, and sealed waste container.
-
For solutions in organic solvents like DMSO or ethanol, use a container designated for non-halogenated solvent waste.
-
Label the container with "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent(s), with their approximate concentrations.
5. Disposal of Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and culture flasks, must be disposed of as hazardous waste.
-
Place non-sharp items in a designated hazardous waste bag or container.
-
Dispose of contaminated sharps in a designated sharps container.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
Essential Safety and Operational Protocols for Handling (S,S)-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of (S,S)-CPI-1612, a potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor. Given its high biological activity and the absence of comprehensive public safety data, a cautious approach based on the handling of potent pharmaceutical compounds is mandatory. This guide outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to minimize exposure to this compound, particularly when handling the solid compound, which poses an inhalation risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.[1][2]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95/N100 respirator within a chemical fume hood.[3][4] - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[4] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[4] | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection and multiple layers of skin protection are essential to prevent exposure.[1][5] |
| Solution Preparation and Handling | - Work within a certified chemical fume hood or other ventilated enclosure.[5] - Standard laboratory coat. - Safety glasses with side shields or chemical splash goggles.[4] - Single pair of chemical-resistant gloves (e.g., nitrile).[6] | Reduced risk of aerosolization compared to handling the solid, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[1] |
| General Laboratory Operations (with diluted solutions) | - Standard laboratory coat. - Safety glasses. - Chemical-resistant gloves. | Standard laboratory practice to protect against incidental contact and unforeseen splashes. |
II. Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: Workflow for the safe handling of this compound.
III. Experimental Protocol: Safe Handling and Solution Preparation
This protocol provides a step-by-step guide for safely handling this compound and preparing a stock solution. This should be adapted based on the specific experimental needs and a thorough risk assessment.
1. Preparation: 1.1. Designate a specific work area for handling this compound, preferably a certified chemical fume hood. 1.2. Assemble all necessary equipment (e.g., analytical balance, spatulas, vials, solvents) and ensure they are clean and readily accessible within the designated area. 1.3. Don the appropriate PPE as specified in the table above for "Weighing and Dispensing (Solid Form)".
2. Weighing the Compound: 2.1. Perform all weighing operations within the chemical fume hood or another suitable ventilated enclosure. 2.2. Use a disposable weigh boat or creased weighing paper to handle the solid compound. 2.3. Carefully transfer the desired amount of this compound to a tared, appropriate container (e.g., glass vial). 2.4. Minimize the creation of dust by handling the powder gently.
3. Solution Preparation: 3.1. In the chemical fume hood, add the desired solvent (e.g., DMSO) to the vial containing the weighed this compound. 3.2. Securely cap the vial and mix by vortexing or sonication until the solid is completely dissolved. 3.3. Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
4. Post-Handling and Decontamination: 4.1. Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down. 4.2. Equipment: Decontaminate all non-disposable equipment that came into contact with this compound. This may involve rinsing with the appropriate solvent and then washing with a laboratory detergent. 4.3. PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[2]
IV. Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[7][8]
| Waste Type | Disposal Procedure | Key Considerations |
| Unused Solid Compound | - Collect in a clearly labeled, sealed, and puncture-resistant container. - Label as "Hazardous Waste" with the full chemical name. | Do not mix with other chemical waste unless compatibility is confirmed. High-temperature incineration is often the preferred disposal method for potent pharmaceutical compounds.[2] |
| Contaminated Labware (e.g., vials, pipette tips, weigh boats) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound. | Minimize handling of contaminated items. Do not overfill waste containers.[1] |
| Contaminated PPE (e.g., gloves, lab coat, sleeves) | - Carefully doff to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. | Assume all disposable items that have come into contact with the compound are contaminated.[1] |
| Liquid Waste (unused solutions, solvent rinses) | - Collect in a compatible, sealed, and labeled hazardous waste container. - Segregate from incompatible waste streams (e.g., aqueous and organic). | Never dispose of down the drain. Ensure the waste container is compatible with the solvents used.[9] |
Disclaimer: This guide is intended to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most current safety information and seek guidance from your institution's Environmental Health and Safety (EHS) department.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trimaco.com [trimaco.com]
- 5. escopharma.com [escopharma.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
